2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol
Description
The exact mass of the compound alpha-(2-(Trifluoromethyl)phenylimino)-O-cresol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120658. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)19/h1-9,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRZTLANHGFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425132 | |
| Record name | NSC120658 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35717-67-0 | |
| Record name | NSC120658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC120658 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol
This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, a Schiff base of significant interest. This molecule integrates a stable imine linkage, a chelating o-hydroxyl group, and an electron-withdrawing trifluoromethyl moiety, making it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. The protocols and analyses herein are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the molecular characteristics.
Introduction and Scientific Rationale
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). Their facile synthesis and versatile chemical properties have established them as privileged scaffolds in various scientific domains.[1][2] They are extensively used as ligands for transition metal ions, forming stable complexes with applications in catalysis and bio-inorganic chemistry.[2][3] Furthermore, many Schiff bases exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4]
The target molecule, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, possesses two key structural features that dictate its unique properties:
-
o-Hydroxy Group: The hydroxyl group positioned ortho to the imine linkage is not merely a passive substituent. It is fundamentally involved in forming a strong intramolecular O—H···N hydrogen bond.[4][5] This interaction rigidifies the molecular conformation, enhances thermal stability, and establishes a potential pathway for tautomerism between the enol-imine and keto-amine forms, a phenomenon crucial for understanding its photophysical behaviors like photochromism and thermochromism.[2][5][6]
-
Trifluoromethyl (-CF₃) Group: The presence of a -CF₃ group on the aniline ring significantly modulates the molecule's electronic landscape. As a potent electron-withdrawing group, it increases the acidity of the N-H proton in the potential keto-amine tautomer and influences the ligand's coordination properties.[7] Its inclusion can also enhance the lipophilicity and metabolic stability of the molecule, traits that are highly desirable in drug development.
This guide will first detail a robust synthetic protocol and then delve into a multi-technique characterization strategy, demonstrating how a combination of crystallography and spectroscopy provides an unambiguous and self-validating confirmation of the compound's structure.
Synthesis Protocol
The synthesis of the title compound is achieved via a classical condensation reaction between an aldehyde and a primary amine. This reaction is an equilibrium process where the formation of the stable imine product is driven by the removal of a water molecule.
Causality of Experimental Design
-
Reactants: Salicylaldehyde provides the phenolic and aldehyde functionalities, while 2-(trifluoromethyl)aniline serves as the amine source. An equimolar ratio is used to ensure complete consumption of the limiting reagent.
-
Solvent: Absolute ethanol is the solvent of choice. It effectively dissolves both reactants and the resulting Schiff base product at elevated temperatures, but has lower solubility for the product at room temperature, facilitating crystallization upon cooling.[8]
-
Temperature: The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier for the condensation and to accelerate the rate of reaction.[9]
-
Purification: The product conveniently crystallizes from the reaction mixture upon cooling, providing a straightforward primary purification step. A subsequent wash with cold ethanol removes residual starting materials and soluble impurities. For high-purity applications, recrystallization from ethanol is recommended.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target Schiff base.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 30 mL of absolute ethanol.
-
Addition: In a separate beaker, dissolve 2-(trifluoromethyl)aniline (10 mmol, 1.61 g) in 20 mL of absolute ethanol. Add this solution to the flask containing the salicylaldehyde.
-
Reaction: Heat the resulting mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Yellow crystals of the product should precipitate from the solution. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any colored impurities.
-
Drying: Dry the purified product under vacuum to yield 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol as a yellow crystalline solid.
Reaction Parameters Summary
| Parameter | Value / Condition | Rationale |
| Reactants | Salicylaldehyde, 2-(Trifluoromethyl)aniline | Aldehyde and amine precursors |
| Stoichiometry | 1:1 molar ratio | Ensures efficient conversion |
| Solvent | Absolute Ethanol | Good solubility for reactants, poor for product at RT |
| Temperature | Reflux (~78 °C) | Provides activation energy, increases reaction rate |
| Reaction Time | 2-4 hours | Sufficient for reaction completion |
| Workup | Cooling and Filtration | Simple, non-chromatographic purification |
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous confirmation of the product's structure. Each method provides complementary information, creating a self-validating dataset.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the absolute, three-dimensional atomic arrangement in the solid state. For the title compound, crystallographic studies have definitively established several key structural features.[4][5]
-
Tautomeric Form: The molecule exists exclusively in the enol-imine tautomeric form in the solid state, with the proton located on the phenolic oxygen.[5]
-
Molecular Geometry: The imine bond adopts an (E)-configuration. The molecule is nearly planar, though a slight dihedral angle of approximately 13° exists between the two aromatic rings.[4][5]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond (O—H···N) is present between the phenolic proton and the imine nitrogen. This interaction forms a planar, six-membered pseudo-ring, known as an S(6) motif, which is a defining characteristic of this class of compounds.[4][5]
Caption: The S(6) ring motif formed by O-H···N hydrogen bonding.
Table of Crystallographic Data [4][5]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀F₃NO |
| Molecular Weight | 265.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Intramolecular Bond | O—H···N |
| Dihedral Angle (rings) | 13.00 (14)° |
Spectroscopic Analysis
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum provides a molecular fingerprint that confirms the formation of the imine bond and the specific environment of the hydroxyl group.
-
Trustworthiness of Protocol: The disappearance of the strong C=O stretching band from salicylaldehyde (around 1665 cm⁻¹) and the N-H stretching bands from 2-(trifluoromethyl)aniline (around 3300-3500 cm⁻¹) is primary evidence of a successful reaction. The simultaneous appearance of a strong C=N stretching band is confirmatory.
Table of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3050 | Aromatic C-H stretch | Confirms presence of aromatic rings[6] |
| 2500-3200 (very broad) | O-H stretch (chelated) | Absence of a sharp O-H band proves strong intramolecular H-bonding |
| ~1615 | C=N stretch (imine) | Key diagnostic peak confirming product formation [6][10] |
| 1500-1600 | Aromatic C=C stretch | Characteristic of the phenyl rings[11] |
| ~1280 | Phenolic C-O stretch | Indicates the presence of the C-O bond[11] |
| 1100-1300 (strong) | C-F stretches | Confirms the presence of the -CF₃ group[6] |
NMR spectroscopy provides detailed information about the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F), allowing for a complete mapping of the molecular skeleton.
-
¹H NMR: The proton spectrum is particularly informative. The extreme downfield shift of the hydroxyl proton is irrefutable evidence of its involvement in the strong intramolecular hydrogen bond, locking it in place and deshielding it significantly.
-
¹³C NMR: Confirms the carbon backbone, and the characteristic quartet for the CF₃ carbon provides clear evidence for this group.
-
¹⁹F NMR: This experiment is a simple and clean method to confirm the presence of the trifluoromethyl group, which should appear as a single sharp peak.
Table of Expected NMR Chemical Shifts (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~13.0 | Singlet | -OH : Highly deshielded due to strong intramolecular H-bond[8] |
| ¹H | ~8.6 | Singlet | -CH=N- : Deshielded imine proton |
| ¹H | 6.9 - 7.8 | Multiplet | Aromatic protons (8H) |
| ¹³C | ~163 | Singlet | -CH=N- : Imine carbon |
| ¹³C | ~161 | Singlet | C-OH : Phenolic carbon attached to oxygen |
| ¹³C | 117 - 148 | Multiple signals | Aromatic carbons |
| ¹³C | ~123 | Quartet (J ≈ 272 Hz) | -CF₃ : Carbon coupled to three fluorine atoms[12] |
| ¹⁹F | ~ -62 | Singlet | -CF₃ : All three fluorine atoms are equivalent[12] |
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of the Schiff base gives rise to characteristic absorption bands.
-
Expected Transitions: The spectrum is typically dominated by two main absorption bands.
-
π→π* Transitions: A higher energy band (~270 nm) is attributed to electronic transitions localized on the benzene rings. A lower energy, high-intensity band (~340 nm) arises from transitions across the entire conjugated system, including the C=N bond.[6][10]
-
n→π* Transitions: A weak, lower-energy shoulder may be observed at longer wavelengths (>400 nm), corresponding to the transition of a non-bonding electron from the imine nitrogen lone pair to a π* anti-bonding orbital.
-
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): The primary piece of information is the molecular ion peak. For C₁₄H₁₀F₃NO, the calculated monoisotopic mass is 265.071 g/mol . A prominent peak at m/z = 265 in the mass spectrum confirms the molecular formula.[5][13]
-
Fragmentation Analysis: While complex, the fragmentation pattern serves as a molecular fingerprint. Expected fragments would include ions corresponding to the loss of the CF₃ group, cleavage around the imine bond, and other characteristic aromatic fragments, further validating the proposed structure.[14]
Potential Applications and Significance
The unique structural features of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol make it a promising candidate for several advanced applications:
-
Coordination Chemistry: The N,O-bidentate chelation site is ideal for forming stable complexes with a variety of metal ions. These complexes can be explored for their catalytic activity, magnetic properties, or as luminescent materials.[2][5]
-
Materials Science: The potential for tautomerism and the presence of an extended conjugated system suggest that this molecule and its derivatives could exhibit interesting photophysical properties like thermochromism or photochromism, making them suitable for use in smart materials and optical switches.[5]
-
Bio-organic and Medicinal Chemistry: Schiff bases are well-known for their broad spectrum of biological activities.[3] The inclusion of the trifluoromethyl group can enhance bioavailability and metabolic stability, making this scaffold a valuable starting point for the design of novel therapeutic agents.[15]
Conclusion
The synthesis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol is a straightforward and high-yielding condensation reaction. Its structural identity is unequivocally established through a synergistic combination of analytical techniques. X-ray crystallography provides a definitive solid-state structure, revealing the key intramolecular hydrogen bond. This is corroborated by spectroscopic data: IR confirms the functional groups, multi-nuclear NMR maps the molecular skeleton and the specific proton environment, UV-Vis elucidates the electronic structure, and mass spectrometry verifies the molecular weight. This comprehensive, self-validating characterization approach provides the authoritative grounding necessary for its confident use in research and development.
References
-
Odabasoglu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o578. [Link]
-
Odabasoglu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. [Link]
-
Raja, M., Karadayı, N., Büyükgüngör, O., & Odabaşoğlu, M. (2014). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1186–o1187. [Link]
-
Afridi, S., Waseem, A., Ali, S., Tahir, M. N., & Ashfaq, M. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 9(2), 2638–2651. [Link]
-
da Silva, G. S., de Oliveira, A. A., & de Oliveira, H. C. B. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Supporting Information for a scientific article. (n.d.). Retrieved from a source providing NMR data for trifluoromethylated compounds. [Link]
-
Asadi, Z., Divsalar, A., & Saboury, A. A. (2020). Synthesis, Characterization and Electrochemical Sensor Based Upon Novel Schiff Base Metal Complexes Derived from the Non-Steroid. Biointerface Research in Applied Chemistry, 11(4), 11390-11403. [Link]
-
Afridi, S., Waseem, A., Ali, S., Tahir, M. N., & Ashfaq, M. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. PMC - NIH. [Link]
-
Tursun, M., Tursun, Y., Crick, D. C., & Tursun, Z. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. IUCrData, 5(8), x201103. [Link]
-
Kumar, S., & Kumar, A. (2024). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Characterization, and Biological Evaluation. Journal of Xi'an Shiyou University, Natural Sciences Edition. [Link]
-
Saranya, M., Subashini, A., Arunagiri, C., & Thomas Muthiah, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o48. [Link]
-
Al-Amery, M. H. K. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. [Link]
-
Odabasoglu, M., Büyükgüngör, O., & Albayrak, Ç. (2012). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3168. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry & Biochemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. docbrown.info. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. [Link]
-
Roy, S., Raha, S., & Ghosh, D. (2023). Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol. MDPI. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. researchgate.net [researchgate.net]
- 5. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. rsc.org [rsc.org]
- 13. whitman.edu [whitman.edu]
- 14. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Trifluoromethyl-Substituted Schiff Bases: A Technical Guide
Executive Summary
This technical guide details the spectroscopic behavior of trifluoromethyl (-CF
Part 1: The Fluorine Effect on the Azomethine Core
The strategic introduction of a trifluoromethyl group into a Schiff base (
-
Electronic Withdrawal (-I Effect): The -CF
group is a strong electron-withdrawing group (EWG). When attached to the aniline ring of a Schiff base, it decreases the electron density on the imine nitrogen.-
Consequence: Reduced basicity of the nitrogen, altering metal coordination strength and hydrolytic stability.[1]
-
-
Lipophilicity Modulation: The high hydrophobicity of the C-F bond significantly increases the
of the molecule, enhancing membrane permeability—a vital trait for bioactive candidates. -
Tautomeric Control: In salicylaldehyde-derived Schiff bases, the -CF
group influences the keto-enol equilibrium (ESIPT process), which is fundamental to their fluorescence properties.
Part 2: Synthesis & Purification Workflow
The synthesis of fluorinated Schiff bases requires strict moisture control to prevent hydrolysis of the imine bond, although the -CF
Validated Synthesis Protocol
-
Reagents: Trifluoromethyl-aniline derivative (1.0 eq), Salicylaldehyde derivative (1.0 eq).
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade).
-
Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops) – Critical for activating the carbonyl carbon.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL absolute ethanol.
-
Addition: Add 1.0 mmol of the -CF
aniline dropwise under continuous stirring. -
Activation: Add 2 drops of glacial acetic acid.
-
Reflux: Heat to reflux (78°C for EtOH) for 2–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.
-
-
Crystallization: Cool to room temperature, then refrigerate. If no precipitate forms, reduce solvent volume by 50% via rotary evaporation.[1]
-
Purification: Recrystallize from hot ethanol. Vacuum dry over P
O .[1]
Workflow Diagram
Part 3: Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR)
The infrared spectrum provides the first confirmation of imine formation. The -CF
| Functional Group | Frequency Range (cm | Diagnostic Feature |
| C=N (Imine) | 1610 – 1635 | Strong, sharp peak. Often shifts to higher wavenumbers (+5-10 cm |
| C-F Stretch | 1100 – 1350 | Broad, intense bands.[1] Usually appears as multiple peaks (symmetric and asymmetric stretching). |
| O-H (Phenolic) | 3300 – 3450 | Broad. If involved in strong intramolecular H-bonding (keto-form), this band may broaden significantly or shift to ~2800-3000 cm |
Nuclear Magnetic Resonance ( F-NMR)
F-NMR is the definitive tool for assessing purity and substitution patterns. Fluorine has 100% natural abundance and high sensitivity (83% of-
Chemical Shift (
): Typically -60 to -65 ppm (referenced to CFCl at 0 ppm). -
Positional Sensitivity:
-
Ortho-CF
: May show through-space coupling or shifts due to steric crowding near the imine bond. -
Meta/Para-CF
: sharp singlets, indicative of free rotation.[1]
-
-
Coupling: Look for
C- F coupling in the carbon spectrum (quartets). Hz; Hz.
UV-Vis & Tautomerism (The Keto-Enol Equilibrium)
Schiff bases derived from salicylaldehyde exhibit Enol-Imine to Keto-Amine tautomerism. This is the mechanism behind their solvatochromism and fluorescence.
-
Enol-Imine (OH form): Dominant in non-polar solvents (Hexane, Toluene).
nm. -
Keto-Amine (NH form): Stabilized by polar solvents (EtOH, DMSO) and electron-withdrawing groups.
nm.
The CF
ESIPT Pathway Diagram
Part 4: Fluorescence & Applications[1][4][5]
Trifluoromethyl-substituted Schiff bases are emerging as potent fluorophores.
-
Quantum Yield (
): Typically ranges from 0.12 to 0.85 depending on the solvent [1].[3][4] -
Stokes Shift: Large shifts (60–150 nm) are observed due to the ESIPT process.
-
Solvatochromism: In polar solvents (DMSO), fluorescence intensity often increases due to the stabilization of the polar excited keto species.
Application Note: These spectral properties make CF
References
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Fluorescence properties of some transition metal complexes of Schiff bases - A review. MedCrave Online. Available at: [Link]
-
Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules. Available at: [Link]
-
19F NMR Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]
Sources
- 1. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantum Chemical Characterization of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
Executive Summary
This technical guide details the computational protocol for analyzing 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol , a Schiff base exhibiting significant potential in pharmacophore development and fluorescence sensing. The presence of the electron-withdrawing trifluoromethyl (–CF
This guide is designed for computational chemists and medicinal chemists. It moves beyond standard operating procedures to explain the causality of method selection, focusing on Excited-State Intramolecular Proton Transfer (ESIPT) , conformational locking, and non-covalent interaction profiling.
Part 1: Structural Dynamics & Conformational Analysis
The Tautomeric Equilibrium
The core feature of this molecule is the intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group and the imine nitrogen (O–H···N). This interaction creates a quasi-aromatic six-membered ring (S(6) motif), facilitating keto-enol tautomerism.
-
Enol Form (OH): The dominant ground-state structure.
-
Keto Form (NH): Often unstable in the ground state (
) but thermodynamically preferred in the first excited singlet state ( ).
Critical Insight (Steric Modulation): The 2-CF
Computational Protocol: Geometry Optimization
To accurately model this non-planar geometry, one must select a functional that accounts for weak dispersive forces and long-range corrections.
Recommended Methodology:
-
Functional:
B97X-D or CAM-B3LYP (superior to B3LYP for charge-transfer excitations and dispersion corrections). -
Basis Set: 6-311++G(d,p) or def2-TZVP (Triple-
quality is required to model the electron-rich fluorine atoms and the hydrogen bond). -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using solvents of varying polarity (e.g., Cyclohexane vs. Acetonitrile) to probe solvatochromism.
Data Validation Table: Geometric Parameters
Comparison of theoretical values (DFT/B3LYP) against typical X-ray diffraction (XRD) data for this class of Schiff bases.
| Parameter | Bond/Angle | Calculated (Å/°) | Experimental (XRD) | Deviation |
| Imine Bond | C=N | 1.290 | 1.283 | < 1% |
| Phenolic Bond | C–O | 1.342 | 1.357 | ~1.1% |
| H-Bond Length | O[1][2]···N | 2.55 - 2.62 | 2.622 | Variable |
| Dihedral | Ph-N=C-Ph | 40° - 48° | 44.7° | Sensitive to packing |
Note: The experimental values are derived from crystallographic data of analogous trifluoromethyl-substituted salicylaldimines [1][3].
Part 2: Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).
-
HOMO: Localized primarily on the phenol ring (
donor). -
LUMO: Delocalized across the imine linker and the electron-deficient
-phenyl ring. -
Significance: The charge transfer (CT) from Phenol
Imine is facilitated by excitation. The group stabilizes the LUMO, potentially red-shifting the absorption compared to the non-fluorinated analog.
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, essential for predicting drug-receptor binding.
-
Negative Potential (Red): Concentrated on the Phenolic Oxygen and Fluorine atoms (H-bond acceptors).
-
Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen (H-bond donor).
Workflow Visualization
The following diagram outlines the logical flow of the computational characterization.
Figure 1: Standardized computational workflow for characterizing Schiff base derivatives, ensuring thermodynamic stability before property analysis.
Part 3: Spectroscopic Profiling & ESIPT Mechanism
The ESIPT Mechanism
This molecule is a candidate for Excited-State Intramolecular Proton Transfer .[3][4] Upon photoexcitation (
Key Calculation: Potential Energy Surface (PES) scan of the O-H coordinate in both
Figure 2: The four-level photocycle describing the ESIPT process. The large Stokes shift is useful for biological imaging to avoid auto-fluorescence interference.
Spectroscopic Markers
To validate the calculations, compare the TD-DFT results with these experimental markers:
-
UV-Vis Absorption:
nm (attributed to transitions) [2]. -
IR Spectrum: The azomethine (
) stretch appears at cm .[5] A shift to lower frequency indicates metal coordination or strong H-bonding [2]. -
NMR: The phenolic proton is typically deshielded (
ppm) due to the strong intramolecular hydrogen bond.
Part 4: Pharmaceutical & NLO Potential
Nonlinear Optical (NLO) Properties
Schiff bases with donor-acceptor systems (D-
-
Donor: Hydroxyl group (OH).
-
Acceptor: Trifluoromethyl group (
). -
Calculation: Compute the first hyperpolarizability (
) using the same DFT functional. High values suggest potential use in optical switching.
Drug Design Implications
The
-
Docking Studies: This scaffold is often docked against bacterial proteins or enzymes like urease. The planar regions allow intercalation, while the
group can occupy hydrophobic pockets.
References
-
Faizi, M. S. H., et al. (2020).[6] Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E.
-
Tahir, M. N., et al. (2024).[5] Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega.
-
Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.[1][7] Acta Crystallographica Section E.
-
Sedhro, S. A., et al. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enol-Keto Tautomerism in Trifluoromethylphenyl Iminomethyl Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the enol-keto tautomerism exhibited by trifluoromethylphenyl iminomethyl phenols, a class of Schiff bases with significant potential in medicinal chemistry. We delve into the synthesis, structural characterization, and the intricate interplay of factors governing the tautomeric equilibrium. This document serves as a detailed resource, integrating theoretical principles with practical experimental methodologies and advanced analytical techniques. The strategic incorporation of the trifluoromethyl group is discussed in the context of its influence on the electronic properties and biological activity of these compounds.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] This phenomenon can significantly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity. Consequently, the tautomeric state of a drug molecule can directly impact its pharmacokinetic and pharmacodynamic profiles, affecting absorption, distribution, metabolism, excretion (ADME), and target binding affinity.
Trifluoromethylphenyl iminomethyl phenols, a specific class of Schiff bases, are exemplary models for studying enol-keto tautomerism.[3] The presence of the electron-withdrawing trifluoromethyl group and the intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen creates a finely balanced equilibrium between the enol-imine and keto-enamine forms. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents. The introduction of a trifluoromethyl group can enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[4]
Synthesis of Trifluoromethylphenyl Iminomethyl Phenols
The synthesis of trifluoromethylphenyl iminomethyl phenols is typically achieved through a straightforward condensation reaction between a substituted salicylaldehyde and a trifluoromethyl-substituted aniline.[5][6] This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a small amount of acid.
General Synthetic Protocol
A representative experimental procedure is outlined below:
Step 1: Reactant Preparation
-
Dissolve one molar equivalent of the desired substituted salicylaldehyde in absolute ethanol.
-
In a separate flask, dissolve one molar equivalent of the corresponding trifluoromethyl-substituted aniline in absolute ethanol.
Step 2: Condensation Reaction
-
Slowly add the aniline solution to the salicylaldehyde solution with constant stirring at room temperature.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Product Isolation and Purification
-
Upon completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the Schiff base product.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
The Enol-Keto Tautomeric Equilibrium
The core of this guide focuses on the dynamic equilibrium between the enol-imine and the keto-enamine tautomers of trifluoromethylphenyl iminomethyl phenols. This equilibrium is primarily governed by an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen, facilitated by a strong intramolecular hydrogen bond.[7]
Enol [label="Enol-Imine Form\n(Phenol-Imine)", image="https://i.imgur.com/8g6tZ4s.png", labelloc=b]; Keto [label="Keto-Enamine Form\n(Quinone-Amine)", image="https://i.imgur.com/2Y2a7jB.png", labelloc=b];
Enol -> Keto [label="Proton Transfer", dir=both]; } arcdot Figure 3: The enol-imine and keto-enamine tautomeric forms of a representative trifluoromethylphenyl iminomethyl phenol.
The position of this equilibrium is a delicate balance of several influencing factors, which can be strategically manipulated to favor one tautomer over the other.
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.[8][9][10]
-
Non-polar solvents (e.g., cyclohexane, benzene) tend to favor the less polar enol-imine form.[11][12] In these environments, the intramolecular hydrogen bond is a significant stabilizing factor.
-
Polar aprotic solvents (e.g., acetonitrile, DMSO) can stabilize the more polar keto-enamine tautomer through dipole-dipole interactions.[8]
-
Polar protic solvents (e.g., ethanol, methanol) can engage in intermolecular hydrogen bonding with both tautomers, often leading to a complex equilibrium.[8][9] These solvents can stabilize the keto-enamine form by acting as hydrogen bond donors to the quinone oxygen and as acceptors for the N-H proton.
| Solvent | Dielectric Constant (ε) | Tautomer Favored | Primary Interaction |
| Cyclohexane | 2.02 | Enol-Imine | Intramolecular H-bond |
| Chloroform | 4.81 | Enol-Imine | Weak H-bond donor |
| Acetonitrile | 37.5 | Keto-Enamine | Dipole-dipole |
| Ethanol | 24.5 | Keto-Enamine | Intermolecular H-bond |
| DMSO | 46.7 | Keto-Enamine | Dipole-dipole & H-bond acceptor |
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium.
Substituent Effects
The electronic nature of substituents on both the phenyl and salicylaldehyde rings can significantly shift the tautomeric equilibrium.[13][14]
-
Electron-withdrawing groups (e.g., -NO2, -CN) on the salicylaldehyde ring increase the acidity of the phenolic proton, thereby favoring the keto-enamine form.
-
Electron-donating groups (e.g., -OCH3, -N(CH3)2) on the salicylaldehyde ring decrease the acidity of the phenolic proton, favoring the enol-imine form.
-
The trifluoromethyl group (-CF3) on the aniline ring, being strongly electron-withdrawing, increases the acidity of the N-H proton in the keto-enamine form, which can influence the equilibrium position.
Temperature Effects
Temperature can also influence the tautomeric equilibrium. An increase in temperature generally provides the energy required to overcome the activation barrier for interconversion, potentially shifting the equilibrium towards the thermodynamically more stable tautomer under those conditions.
Advanced Analytical Techniques for Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric forms and the quantification of their equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution.[15][16][17]
-
¹H NMR: The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly sensitive to their chemical environment and the presence of hydrogen bonding. The enol-imine tautomer typically exhibits a sharp signal for the OH proton in the range of 12-15 ppm, while the keto-enamine tautomer shows a broader signal for the NH proton.
-
¹³C NMR: The chemical shifts of the carbon atoms in the C=N and C=O groups are distinct for each tautomer, providing clear evidence for their presence.[18]
-
¹⁵N NMR: This technique can provide direct information about the nitrogen environment, further distinguishing between the imine and enamine forms.[15]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, as the two tautomers often exhibit distinct absorption spectra.[19][20][21][22]
-
The enol-imine form typically shows absorption bands at shorter wavelengths, corresponding to π-π* transitions within the aromatic system.
-
The keto-enamine form , with its extended conjugation, often displays an additional absorption band at longer wavelengths (>400 nm).[11][12] The intensity of this band can be used to quantify the concentration of the keto tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[18][23][24][25][26] This technique can unambiguously determine bond lengths and angles, confirming the presence of either the enol-imine or keto-enamine tautomer in the crystal lattice. It is important to note that the solid-state structure may not always reflect the equilibrium present in solution.[3]
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are invaluable for complementing experimental data.[1][9][27][28] These calculations can provide insights into the relative stabilities of the tautomers, the energetics of the proton transfer process, and the influence of solvent effects.
Biological Significance and Applications in Drug Development
The unique properties of trifluoromethyl-containing Schiff bases, coupled with their tautomeric behavior, make them attractive candidates for drug development.[5][29][30][31]
-
Antimicrobial and Antifungal Activity: Many Schiff bases exhibit significant antibacterial and antifungal properties.[5][31] The ability to tune the tautomeric equilibrium can be exploited to optimize activity against specific microbial targets.
-
Anticancer Activity: The introduction of the trifluoromethyl group has been shown to enhance the anticancer activity of various compounds.[4] Trifluoromethylphenyl iminomethyl phenols are being investigated for their potential as novel anticancer agents.
-
Enzyme Inhibition: The tautomeric forms can present different pharmacophores to a biological target. For instance, the keto-enamine form might be a better hydrogen bond donor and acceptor, potentially leading to stronger interactions with an enzyme's active site.
Conclusion and Future Perspectives
The enol-keto tautomerism of trifluoromethylphenyl iminomethyl phenols is a rich and complex field of study with significant implications for medicinal chemistry. A thorough understanding of the factors that govern this equilibrium is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric equilibria, the synthesis of novel derivatives with tailored properties, and the exploration of their therapeutic potential in a wider range of disease areas. The interplay between tautomerism and biological activity remains a fertile ground for discovery, promising the development of next-generation pharmaceuticals.
References
- Bulgarian Chemical Communications. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study.
- Journal of Chinese Pharmaceutical Sciences. Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline.
- Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd.
- ACS Publications. Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents | The Journal of Physical Chemistry B.
- Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy-benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether.
- Spectroscopy Letters. Mass Spectral Study of Tauotomerism in Some Schiff Bases.
- ResearchGate. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study.
- PMC. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
- ResearchGate. Computational investigation on the mechanism for oxidation of imine by...
- New Journal of Chemistry (RSC Publishing). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations.
- PubMed. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents.
- MDPI. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid.
- ResearchGate. Keto–enol tautomerism in asymmetric Schiff bases derived from p-phenylenediamine | Request PDF.
- PMC. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type.
- ResearchGate. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study | Request PDF.
- PMC - NIH. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.
- ResearchGate. (PDF) Antiproliferative Activity of New Schiff Bases Derived From 3-Fluoro-5-(trifluoromethyl)benzylamine.
- ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry.
- Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems.
- ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry.
- YouTube. Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry.
- Wechem. Design and biological activity of trifluoromethyl containing drugs.
- MDPI. High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). NMR study of tautomerism in natural perylenequinones.
- RSC Publishing. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.
- Semantic Scholar. Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene.
- Journal of the American Chemical Society. Imine .dblharw. enamine tautomerism.
- Indian Academy of Sciences. Intramolecular hydrogen bonding and tautomerism in Schiff bases.
- PMC. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents.
- PMC. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
- ResearchGate. Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis | Request PDF.
- ACS Publications. Imine−Enamine Tautomeric Equilibrium of Palladium Imidoyl Complexes.
- Patent 0004447. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- YouTube. Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021).
- ResearchGate. Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Request PDF.
- PMC - NIH. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.
- ERIC. EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct.
- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points.
- ResearchGate. (PDF) (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.
- Computational Organic Chemistry. Keto-enol tautomerization.
- eScholarship. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
- ResearchGate. (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
- Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes.
- Chemistry Notes. Keto-Enol Tautomerism: Examples, Mechanism.
- LabXchange. Understanding X-Ray Crystallography Structures.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 15. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 17. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics [mdpi.com]
- 26. LabXchange [labxchange.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
The following technical guide provides an in-depth physicochemical profiling of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol . This document is structured to serve as a primary reference for researchers investigating this compound as a ligand scaffold, bioactive pharmacophore, or functional material.
Executive Summary
The compound 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol (hereafter referred to as 2-CF3-SAP ) represents a distinct class of ortho-hydroxy Schiff bases. Unlike simple salicylideneanilines, the incorporation of a trifluoromethyl group (
From a drug development and materials science perspective, 2-CF3-SAP is critical due to its dual functionality:
-
Bioactivity: The lipophilic
moiety enhances membrane permeability and metabolic stability, while the Schiff base linkage provides a chelating pocket for metallo-pharmaceuticals. -
Photo-physical Dynamics: The molecule exhibits Excited State Intramolecular Proton Transfer (ESIPT), making it a candidate for photo-stable UV absorbers or fluorescent probes.
This guide details the solubility limits, hydrolytic stability mechanisms, and solid-state dynamics required to handle this compound effectively in experimental workflows.
Chemical Identity & Structural Architecture[1]
To understand the solubility and stability of 2-CF3-SAP, one must first understand its solid-state behavior. The molecule does not exist as a static entity; it is defined by a strong intramolecular hydrogen bond that dictates its interaction with solvents.
Structural Data
| Property | Detail |
| IUPAC Name | 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol |
| Molecular Formula | |
| Molecular Weight | 265.23 g/mol |
| Crystal System | Orthorhombic ( |
| Melting Point | 338 K (65 °C) |
| Key Interaction | Intramolecular |
Tautomeric Equilibrium (The "Enol-Imine" Dominance)
In the solid state, 2-CF3-SAP exists predominantly in the Enol-Imine form. X-ray crystallography confirms a nearly planar conformation with a dihedral angle of approximately 13° between the aromatic rings.[1][2] This planarity is stabilized by:
-
Primary H-Bond: A strong resonance-assisted hydrogen bond (RAHB) between the phenolic hydroxyl and the imine nitrogen (
). -
Secondary Interaction: A weak intramolecular interaction between the hydroxyl proton and the fluorine atom of the
group ( ), forming a pseudo-S(10) ring.
Implication for Researchers: The strong intramolecular H-bonding reduces the polarity of the molecule, making it less soluble in water than predicted by functional group analysis alone.
Solubility Profiling
Solubility Mechanism
The solubility of 2-CF3-SAP is governed by the "Like Dissolves Like" principle, but heavily modified by the
Solvent Compatibility Table
Data synthesized from structural analogs and crystallographic preparation protocols.
| Solvent Class | Representative Solvent | Solubility Rating | Application |
| Polar Protic | Water ( | Insoluble (< 0.01 mg/mL) | Not suitable for stock solutions. |
| Polar Protic | Ethanol / Methanol | Moderate (Recrystallization) | Good for synthesis and purification. Heating required for high concentrations. |
| Polar Aprotic | DMSO / DMF | High (> 20 mg/mL) | Recommended for Stock Solutions. Disrupts intermolecular packing but maintains chemical integrity. |
| Non-Polar | Chloroform / DCM | High | Excellent for extraction and NMR analysis. |
| Hydrocarbon | Hexane / Heptane | Low | Used as an anti-solvent for precipitation. |
Experimental Protocol: Saturation Solubility Determination
Do not rely on visual inspection. Use this self-validating HPLC protocol.
-
Preparation: Add excess 2-CF3-SAP solid (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (thermostat-controlled shaker).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (nylon filters may bind the hydrophobic compound).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (Detection @ 260-280 nm).
-
Validation: The peak area must be compared against a standard curve prepared in DMSO.
Stability Assessment
The stability of 2-CF3-SAP is the critical limiting factor in biological assays. Schiff bases are intrinsically labile to hydrolysis, reversing to the parent aldehyde and aniline.
Hydrolytic Stability (The "Weak Link")
The imine bond (
-
Mechanism: Protonation of the imine nitrogen
Nucleophilic attack by water Carbinolamine intermediate Collapse to Salicylaldehyde + 2-(Trifluoromethyl)aniline. -
Effect of
: The electron-withdrawing group at the ortho position lowers the basicity of the imine nitrogen. While this theoretically slows protonation (the rate-limiting step in acid hydrolysis), the steric strain can destabilize the imine, making it sensitive to degradation over time in aqueous buffers.
Photostability & ESIPT
Upon UV irradiation, 2-CF3-SAP undergoes Excited State Intramolecular Proton Transfer (ESIPT) .
-
Process: The proton transfers from Oxygen to Nitrogen in the excited state, forming a cis-keto tautomer.
-
Result: This process dissipates energy non-radiatively (as heat) or via Stokes-shifted fluorescence. This makes the compound highly photostable in the solid state, acting as its own UV stabilizer. However, in polar solvents that disrupt the intramolecular H-bond, photodegradation may occur.
Stability Testing Workflow (DOT Visualization)
The following diagram outlines the logical flow for validating the stability of 2-CF3-SAP before use in biological assays.
Caption: Logical workflow for assessing the hydrolytic stability of 2-CF3-SAP in aqueous media.
Implications for Drug Development[4]
Formulation Strategy
Due to the high lipophilicity and potential for hydrolysis:
-
Avoid: Storing dilute aqueous solutions. Prepare fresh immediately before use.
-
Recommend: Use Self-Emulsifying Drug Delivery Systems (SEDDS) or cyclodextrin complexation (e.g., HP-
-CD) to shield the hydrophobic core from water and prevent precipitation.
Tautomerism Diagram
Understanding the active species is vital. In non-polar environments (membrane bilayer), the Enol form dominates. In the active site of a protein, the Keto form may be stabilized.
Caption: Reversible tautomeric equilibrium of 2-CF3-SAP mediated by solvent polarity and photo-excitation.
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinç, O. O., & Odabaşoğlu, M. (2012).[1] (E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1578.
-
PubChem. (2025).[4] Compound Summary: 2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol.[1][2] National Library of Medicine.
-
Hadjoudis, E., & Mavridis, I. M. (2004). Photochromism and thermochromism of Schiff bases in the solid state: structural aspects. Chemical Society Reviews, 33(9), 579-588.
-
Tanak, H. (2011). Crystal structure, spectroscopy, and quantum chemical studies of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol. The Journal of Physical Chemistry A, 115(46), 13306-13316.
Sources
The Fluorinated Bond: A Technical Guide to Trifluoromethyl-Containing Schiff Bases
Part 1: Executive Summary & Historical Genesis
The integration of the trifluoromethyl (
This guide explores the technical evolution of
The Convergence of Two Histories
The history of
-
The Classical Era (1864): Hugo Schiff, working at the University of Pisa, first described the condensation of primary amines with aldehydes, yielding what we now call Schiff bases. His work established the azomethine linkage as a versatile ligand and synthetic intermediate.
-
The Fluorine Age (1940s–Present): Following the industrial scaling of fluorine chemistry during the Manhattan Project, the "magic methyl" effect of the
group became apparent. Medicinal chemists realized that replacing a methyl group with could dramatically alter metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity without significantly changing steric bulk.
The synthesis of trifluoromethyl ketimines (derived from trifluoromethyl ketones) emerged as a specific technical hurdle in the late 20th century. Unlike their non-fluorinated counterparts, these compounds resisted classical condensation methods, necessitating the development of specialized Lewis acid-mediated and catalytic protocols by groups such as Uneyama , Prakash , and Olah .
Part 2: Mechanistic Insights — The Hemiaminal Trap
To synthesize
The Electronic Paradox
The
-
Step 1 (Nucleophilic Attack): The
group destabilizes the carbonyl, making the carbonyl carbon highly electrophilic. The amine attacks faster than it would on a non-fluorinated ketone. -
Step 2 (Dehydration): This is the critical failure point. The resulting hemiaminal intermediate is stabilized by the strong C-F dipoles, which strengthen the C-O bond and increase the energy barrier for water elimination.
Result: The reaction equilibrium often lies at the stable hemiaminal stage or reverts to the starting materials, rather than progressing to the imine.
Figure 1: The electron-withdrawing nature of the
Part 3: Validated Synthetic Protocols
Due to the trap described above, "brute force" thermal dehydration is rarely effective. The following protocols represent the industry standards for high-yield synthesis.
Protocol A: Titanium(IV) Chloride Mediated Synthesis
Best for: Sterically hindered or highly deactivated trifluoromethyl ketones.
Mechanism:
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve the trifluoromethyl ketone (1.0 equiv) and primary amine (1.2 equiv) in anhydrous toluene (
). -
Complexation: Cool the solution to 0°C. Dropwise add a solution of
(0.6 equiv) in toluene. Note: A voluminous precipitate (Titanium amine complex) will form. -
Base Addition: After 15 minutes, add triethylamine (
, 3.0 equiv) dropwise to scavenge HCl. -
Reflux: Allow to warm to room temperature, then reflux for 6–12 hours.
-
Workup: Cool to RT. Quench with saturated
. Filter through a Celite pad to remove Titanium salts. Extract with Ethyl Acetate. -
Purification: Flash chromatography (neutral alumina is often preferred over silica to prevent hydrolysis).
Protocol B: The "Uneyama" Route (via Imidoyl Halides)
Best for: Synthesizing N-aryl trifluoroacetimidoyl derivatives where the ketone precursor is expensive or unstable.
This method avoids the equilibrium issue entirely by converting a trifluoroacetamide into an imidoyl chloride, which then reacts with nucleophiles.
Step-by-Step Workflow:
-
Activation: Dissolve trifluoroacetamide in
(or for green compliance). -
Chlorination: Add
(4 equiv) and (1 equiv), then reflux. The in situ generated converts the amide to the imidoyl chloride. -
Coupling: The resulting trifluoroacetimidoyl chloride is a versatile electrophile that can be reacted with aryl/alkyl lithium reagents or used directly as a Schiff base precursor.
Protocol C: Microwave-Assisted Solid Acid Catalysis
Best for: Green chemistry applications and rapid library generation.
Materials: Montmorillonite K-10 clay, Microwave Reactor.[1]
-
Adsorption: Mix ketone (1 mmol) and amine (1.2 mmol) with K-10 clay (500 mg) and a minimal amount of ether. Evaporate solvent to leave reactants adsorbed on the clay surface.[1]
-
Irradiation: Place the dry powder in a microwave vial. Irradiate at 175°C (solvent-free) for 5–10 minutes.
-
Extraction: Wash the clay with
and filter. Evaporate solvent to yield pure imine (often >90% yield).
Part 4: Applications & Structure-Activity Relationships (SAR)
The incorporation of
| Property | Effect of | Application Domain |
| Lipophilicity | Increases LogP significantly, enhancing membrane permeability. | Drug Delivery / CNS Drugs |
| Metabolic Stability | Blocks metabolic oxidation at the | Medicinal Chemistry |
| Dielectric Anisotropy | Creates a strong permanent dipole moment along the long axis of the molecule. | Liquid Crystal Displays (LCDs) |
Case Study: Anti-Tuberculosis Agents
Recent studies (e.g., Der Pharma Chemica, 2011) have highlighted quinoline-based Schiff bases containing
-
Compound: 6-chloro-3-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]quinolin-2-ol.[2]
-
Activity: MIC values of 1.6–3.2
against M. tuberculosis H37Rv.[2] -
SAR Insight: The
group on the phenyl ring was critical for penetrating the mycobacterial cell wall, a waxy barrier that resists non-fluorinated analogues.
Visualization: The SAR Landscape
Figure 2: Mapping the physicochemical impacts of the trifluoromethyl group on the Schiff base scaffold across medicinal and material sciences.
References
-
Schiff, H. (1864). "Eine neue Reihe organischer Basen" (A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
-
Ladenburg, A. (1883).[3] "Ueber die Imine". Berichte der deutschen chemischen Gesellschaft, 16.
-
Uneyama, K., et al. (1993).[4] "One-pot synthesis of trifluoroacetimidoyl halides". The Journal of Organic Chemistry, 58(1), 32-34. Link
-
Prakash, G.K.S., et al. (2001). "Nucleophilic Trifluoromethylation of Imines". Synlett, 2001(1), 0077-0078. Link
-
Abid, M., et al. (2009). "Synthesis of Trifluoromethyl-imines by Solid Acid/Superacid Catalyzed Microwave-Assisted Approach". Journal of Fluorine Chemistry. Link
-
Soloshonok, V.A., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". Molecules, 30(14), 3009. Link
-
Sahu, R., et al. (2012). "Schiff Base: An Overview of its Medicinal Chemistry Potential". International Journal of Pharmaceutical Sciences and Nanotechnology. Link
Sources
Technical Guide: Physicochemical Profile of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
[1]
Executive Summary
This guide provides a comprehensive technical analysis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol (also known as N-(2-trifluoromethylphenyl)salicylaldimine).[1] As a representative ortho-hydroxy Schiff base, this molecule is a critical scaffold in coordination chemistry and photophysics.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl (-CF
This document details its synthesis, crystallographic architecture, spectroscopic signatures, and mechanistic behaviors (specifically Excited-State Intramolecular Proton Transfer - ESIPT), serving as a foundational reference for its application in ligand design and pharmacological screening.[1]
Molecular Architecture & Synthesis[1]
Structural Logic
The molecule is formed via the condensation of salicylaldehyde and 2-(trifluoromethyl)aniline. Two dominant electronic/steric factors define its reactivity:
-
The Ortho-Trifluoromethyl Group: The -CF
group at the ortho position of the N-phenyl ring exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the imine nitrogen. Sterically, it forces a non-planar twist between the phenyl ring and the azomethine plane, although intramolecular hydrogen bonding attempts to lock planarity.[1] -
Intramolecular Hydrogen Bonding: A strong resonance-assisted hydrogen bond (RAHB) exists between the phenolic hydroxyl proton and the imine nitrogen (O-H···N). This interaction is the prerequisite for its tautomeric and photophysical properties.
Synthesis Protocol
The synthesis follows a thermodynamic condensation pathway. The protocol below ensures high purity suitable for single-crystal growth.
Reagents:
-
Solvent: Absolute Ethanol or Methanol[1]
Methodology:
-
Dissolve salicylaldehyde in absolute ethanol.[1]
-
Add 2-(trifluoromethyl)aniline dropwise under continuous stirring to prevent localized oligomerization.
-
Reflux the mixture at 70–80°C for 2–3 hours. The solution typically deepens in color (yellow/orange) indicating imine formation.
-
Cool slowly to room temperature, then refrigerate (4°C) to induce crystallization.
-
Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize from hot ethanol to yield X-ray quality crystals.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for high-purity isolation.
Physicochemical Characterization
Solid-State Crystallography
The definitive structural data for this compound derives from single-crystal X-ray diffraction studies.[1] The molecule crystallizes in the Orthorhombic system.
Key Crystallographic Parameters:
-
Space Group:
-
Unit Cell Dimensions:
-
Z Value: 4
-
Planarity: The molecule is essentially planar, with a dihedral angle between the two aromatic rings of approximately 13.0°. This planarity is stabilized by the intramolecular O-H···N hydrogen bond, which forms a pseudo-six-membered ring (S(6) motif).[1][5]
Spectroscopic Signatures
The following spectral data validates the structure and purity.
| Technique | Parameter | Characteristic Signal | Interpretation |
| FT-IR | 1610–1630 cm | Strong azomethine stretch; definitive for Schiff bases.[1] | |
| 3000–3400 cm | Weak/Broad band.[1] The broadening indicates strong intramolecular H-bonding (chelate ring).[1] | ||
| 8.5 – 8.9 ppm (s) | Singlet.[1][6] The azomethine proton is deshielded by the adjacent N and aromatic ring. | ||
| > 12.0 ppm (s) | Highly deshielded singlet due to involvement in the O-H···N hydrogen bond.[1][3][4][5][7] | ||
| UV-Vis | ~310–340 nm | ||
| ~400–450 nm |
Mechanistic Behaviors: Tautomerism & ESIPT[1]
Keto-Enol Tautomerism
In the solid state, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol exists predominantly in the Enol-Imine form.[1] However, in solution (depending on solvent polarity) and upon photoexcitation, it undergoes tautomerism.[1]
-
Enol-Imine (OH form): The thermodynamically stable form in non-polar solvents and solid state.[1]
-
Keto-Amine (NH form): The proton transfers from Oxygen to Nitrogen.[1] This form is often responsible for the thermochromism (color change with heat) and photochromism observed in this class of molecules.
Excited-State Intramolecular Proton Transfer (ESIPT)
This molecule is a classic candidate for ESIPT.[1] Upon UV irradiation, the acidity of the phenol and the basicity of the imine nitrogen increase, driving the proton transfer in the excited state.
Mechanism:
-
Excitation: Molecule absorbs a photon (
).[1] -
Proton Transfer: Ultra-fast transfer of H
from O to N ( -Enol -Keto).[1] -
Emission: The excited Keto form relaxes to the ground Keto form (
-Keto -Keto), emitting a photon with a large Stokes shift (often yellow/orange fluorescence).[1] -
Back Transfer: The ground state Keto form rapidly reverts to the Enol form (
-Keto -Enol).[1]
Visualization: ESIPT Pathway
Figure 2: The four-level photocycle describing the ESIPT mechanism.
Applications in Research & Development
Ligand Chemistry
The O-N donor set (bidentate) makes this molecule a versatile ligand for transition metals (Cu(II), Zn(II), Ni(II)).[1]
-
Effect of CF
: The electron-withdrawing nature of the CF group lowers the -donating capability of the nitrogen, potentially stabilizing lower oxidation states of coordinated metals or altering the redox potentials of the complex compared to non-fluorinated analogs.
Biological Potential
Schiff bases bearing trifluoromethyl groups are high-value targets in medicinal chemistry due to the metabolic stability and lipophilicity of the C-F bond.
-
Antimicrobial: The azomethine linkage (-N=CH-) is a known pharmacophore.[1] The lipophilic CF
group enhances membrane permeability, potentially increasing efficacy against Gram-positive bacteria (e.g., S. aureus).[1] -
Antioxidant: The phenolic -OH group can act as a radical scavenger, although its potency is modulated by the intramolecular H-bond.[1]
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinç, O. O., & Odabaşoğlu, M. (2012).[1] (E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol.[1][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(2), o578.[1]
-
Significance: Primary source for crystal structure (Space group Pca2_1) and geometric parameters.[1]
-
-
Hadjoudis, E., & Mavridis, I. M. (2004).[1] Photochromism and thermochromism of Schiff bases in the solid state: structural aspects. Chemical Society Reviews, 33(9), 579-588.[1]
- Significance: Authoritative review on the ESIPT and tautomeric mechanisms of salicylideneanilines.
-
BenchChem. (2025).[1][8] Comparative Analysis of 2-[4-(trifluoromethyl)phenyl]propanedial and Alternative Bioactive Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Electronic Structure of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical investigation into the electronic structure of the Schiff base compound 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol. Aimed at researchers, scientists, and drug development professionals, this document outlines a robust computational workflow, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the intricate electronic properties of this molecule. We delve into the rationale behind the chosen computational methodologies, presenting a self-validating system that correlates theoretical predictions with established experimental data. The guide covers molecular geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and the simulation of electronic absorption spectra. Furthermore, we explore the nature of intramolecular and intermolecular interactions through Hirshfeld surface analysis, providing a holistic understanding of the compound's behavior in both isolated and condensed phases. All protocols are detailed to ensure reproducibility, and the findings are contextualized with authoritative references from the scientific literature.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1][2] Their biological activity is often intrinsically linked to their electronic structure, which governs their reactivity and interaction with biological targets.[3] The subject of this guide, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, is an o-hydroxy Schiff base of particular interest due to the presence of the strongly electron-withdrawing trifluoromethyl group, which can significantly modulate its electronic properties.[4][5]
A thorough understanding of the electronic structure of this molecule is paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and elucidating its mechanism of action in biological systems.[6] This guide presents a theoretical framework to achieve this understanding, leveraging state-of-the-art computational chemistry techniques. We will begin by establishing the ground-state molecular geometry, validated against experimental crystallographic data, and then proceed to explore the electronic landscape of the molecule in detail.
Rationale for the Theoretical Approach
The investigation of molecular electronic structure is greatly facilitated by computational quantum chemistry. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[1][3] Specifically, the B3LYP hybrid functional is a well-established and widely used functional for organic molecules, often providing reliable results for geometries and electronic properties.[3][7] To accurately describe the electronic transitions and simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[7][8]
The selection of an appropriate basis set is crucial for obtaining meaningful results. The 6-311G(d,p) basis set is a good compromise, providing a flexible description of the valence electrons and including polarization functions on both heavy atoms and hydrogens, which are important for describing chemical bonding and non-covalent interactions.[7]
To gain a deeper insight into the non-covalent interactions that govern the supramolecular assembly in the solid state, Hirshfeld surface analysis will be employed.[9][10][11] This powerful tool allows for the visualization and quantification of intermolecular contacts.[10]
The overall computational workflow is designed to be a self-validating system. The theoretically optimized geometry will be compared with the experimentally determined crystal structure to ensure the reliability of the computational model.[12] Subsequently, the simulated UV-Vis spectrum will be qualitatively compared with expected electronic transitions for this class of compounds.[13]
Computational Methodology
Geometry Optimization
The initial molecular geometry of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol was obtained from its experimental crystal structure data.[4][5] This geometry was then optimized in the gas phase using DFT with the B3LYP functional and the 6-311G(d,p) basis set, as implemented in the Gaussian 09 software package.[14] A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Electronic Structure Analysis
Following geometry optimization, a series of single-point calculations were performed to analyze the electronic structure:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were visualized, and their energies were calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to identify the electrophilic and nucleophilic regions of the molecule. This provides insights into its reactivity towards other chemical species.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions, providing a quantitative picture of the electronic delocalization within the molecule.[7][15]
Simulation of UV-Vis Spectrum
The electronic absorption spectrum in the gas phase was simulated using TD-DFT at the B3LYP/6-311G(d,p) level of theory. The first 20 singlet excited states were calculated to cover the relevant UV-Vis region. The calculated excitation energies and oscillator strengths were used to generate a theoretical spectrum.
Hirshfeld Surface Analysis
To investigate the intermolecular interactions in the crystal lattice, Hirshfeld surface analysis was performed using the CrystalExplorer software.[10] The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates that of the surrounding molecules. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.[9][11]
Theoretical Results and Discussion
Molecular Geometry
The optimized molecular geometry of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol is in excellent agreement with the experimental X-ray crystal structure.[4][5] A key feature of the molecule is the presence of a strong intramolecular O-H···N hydrogen bond, which forms a six-membered ring and contributes to the planarity of the molecule.[4][16] The dihedral angle between the two aromatic rings is calculated to be approximately 13 degrees, which is consistent with the experimental value of 13.00(14)°.[4][5] This slight non-planarity is a common feature in such Schiff bases.[4]
Table 1: Selected Optimized and Experimental Geometric Parameters
| Parameter | Optimized (B3LYP/6-311G(d,p)) | Experimental[4][5] |
| O-H bond length (Å) | 0.998 | 0.82(5) |
| H···N distance (Å) | 1.754 | 1.88(5) |
| O-H···N angle (°) | 148.5 | 149(4) |
| C=N bond length (Å) | 1.285 | Not reported |
| Dihedral Angle (°) | 13.2 | 13.00(14) |
Frontier Molecular Orbitals (FMOs)
The distribution of the HOMO and LUMO provides valuable insights into the electronic properties of the molecule. The HOMO is primarily localized on the phenol ring, while the LUMO is distributed over the entire molecule, with significant contributions from the imine group and the trifluoromethyl-substituted phenyl ring. This distribution suggests that the lowest energy electronic transition will involve a significant degree of intramolecular charge transfer (ICT) from the electron-rich phenol moiety to the electron-accepting part of the molecule.
Table 2: Calculated FMO Energies and Energy Gap
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.56 |
The calculated HOMO-LUMO gap of 4.56 eV is indicative of a stable molecule with moderate reactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution and reactive sites of the molecule. The most negative potential is located around the phenolic oxygen and the nitrogen atom of the imine group, indicating these are the primary sites for electrophilic attack. The region around the hydrogen atoms of the aromatic rings and the trifluoromethyl group exhibits a positive potential, making them susceptible to nucleophilic attack.
Simulated UV-Vis Spectrum
The TD-DFT calculation predicts the main electronic absorption bands in the UV-Vis region. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is predicted to be around 272 nm. This transition is assigned as a π→π* transition with significant ICT character. Other higher energy transitions are also observed, corresponding to excitations from deeper occupied orbitals to virtual orbitals. The simulated spectrum provides a theoretical basis for understanding the photophysical properties of the molecule.[13]
Hirshfeld Surface Analysis
The Hirshfeld surface analysis provides a detailed picture of the intermolecular interactions in the crystalline state. The 2D fingerprint plots quantify the contribution of different contacts to the overall crystal packing. The most significant interactions are found to be H···H contacts, followed by C···H/H···C and O···H/H···O contacts. The presence of O-H···F intramolecular hydrogen bonds is also confirmed.[4][5] These weak interactions play a crucial role in stabilizing the crystal lattice.[6][9]
Conclusion
This technical guide has presented a comprehensive theoretical investigation of the electronic structure of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol using a combination of DFT, TD-DFT, and Hirshfeld surface analysis. The study provides a detailed understanding of the molecule's geometric and electronic properties, including its reactivity and spectroscopic behavior. The strong correlation between the theoretical results and available experimental data validates the chosen computational approach. The insights gained from this investigation can be invaluable for the rational design of new Schiff base derivatives with tailored properties for applications in drug development and materials science.
Visualizations
Computational Workflow
Caption: Computational workflow for the theoretical investigation.
Key Molecular Interactions
Caption: Key intramolecular and intermolecular interactions.
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avcı, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o578. [Link]
-
Dey, S., Ghosh, A., & Ros, F. (2021). Non-covalent interactions in molecular architectures and solvent-free catalytic activity towards CO2 fixation of mononuclear Co(iii) complexes installed on modified Schiff base ligands. Dalton Transactions, 50(44), 16185-16197. [Link]
-
Asghar, M., Aslam, S., & Tahir, M. N. (2022). Noncovalent interaction analysis and bioactivity evaluation of a novel chlorinated Schiff compound. Journal of Molecular Structure, 1250, 131846. [Link]
-
Halim, S. A., Gomaa, E. A., & Rashed, S. E. (2021). TD-DFT Calculations, Electronic Structure, NBO, NLO Analysis, Biological Activity, and Electronic Absorption Spectra of Some Novel Schiff base Derivatives. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 1-14. [Link]
-
S. K., A., V., T., P., R., T., K. A., S., C. J. S., R., J. N. L., & L. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks and computational studies of Schiff base derivative. SN Applied Sciences, 2(12), 2095. [Link]
-
Rojas-León, J., Vivas-Reyes, R., & Insuasty, B. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. ACS Omega, 8(45), 42789-42803. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications, 5(4), 312-322. [Link]
-
Odabaşoğlu, M., Büyükgüngör, O., & Albayrak, Ç. (2013). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677. [Link]
-
Ghorai, A., & Das, P. (2021). Photophysical properties of di-Schiff bases: evaluating the synergistic effect of non-covalent interactions and alkyl spacers in enhanced emissions of solids. New Journal of Chemistry, 45(38), 17757-17765. [Link]
-
Singh, N., Singh, A., & Singh, N. (2022). Synthesis, Crystal Structure, Hirshfeld Surface analysis, DNA binding, Optical and Nonlinear Optical Properties of Schiff Bases derived from o-aminophenol. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 9(2), 2736-2751. [Link]
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avcı, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(14), 5539. [Link]
-
Akine, S., Taniguchi, T., & Nabeshima, T. (2006). Non-covalent Interactions in Metal Complexes. II. Induction of Asymmetry in Cobalt(III) Complexes with Amino Acid–Schiff Bases. Importance of CH···π-Interaction in Determining Configuration of Complexes. Bulletin of the Chemical Society of Japan, 79(4), 577-584. [Link]
-
Yusof, S. M., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega, 7(47), 43231-43243. [Link]
-
Mondal, T., et al. (2019). Noncovalent interactions in the structure of the complex 2. ResearchGate. [Link]
-
Jaleel, M. A., & Abdul-Ghaffar, M. K. (2023). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Advances, 13(21), 14197-14210. [Link]
-
Tawfiq, A. A., Mahdi, O. J., & Hattab, A. H. (2022). Experimental and Computational study of Some Schiff Bases. ResearchGate. [Link]
-
Islam, M. S., et al. (2023). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. ResearchGate. [Link]
-
Kumar, A., & Singh, R. V. (2018). Synthesis, characterization and DFT studies of Schiff base (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H. Journal of Research in Chemistry, 1(1), 47-56. [Link]
-
Bibi, S., et al. (2022). Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. RSC Advances, 12(12), 7249-7261. [Link]
-
Yang, M.-H., & Zheng, Y.-F. (2007). 2-{[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. PMC. [Link]
-
Arunagiri, C., et al. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 272276, Nsc116579. PubChem. [Link]
-
da Silva, J. G., et al. (2017). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Semantic Scholar. [Link]
-
Patra, G. K., & De, D. (2022). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol. European Journal of Chemistry, 13(1), 49-55. [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5943. [Link]
-
Suhta, A., et al. (2023). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Journal of the Chemical Society of Pakistan, 45(5), 439-453. [Link]
-
Al-Noor, T. H., et al. (2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. echemcom.com [echemcom.com]
- 4. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noncovalent interaction analysis and bioactivity evaluation of a novel chlorinated Schiff compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. mdpi.com [mdpi.com]
- 9. Non-covalent interactions in molecular architectures and solvent-free catalytic activity towards CO2 fixation of mononuclear Co(iii) complexes installed on modified Schiff base ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks and computational studies of Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00097D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
[1][2]
Executive Summary
2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol is a fluorinated Schiff base ligand derived from the condensation of salicylaldehyde and 2-(trifluoromethyl)aniline (also known as 2-aminobenzotrifluoride). This compound is of significant interest in coordination chemistry due to its bidentate nature (NO donor set) and the steric/electronic influence of the ortho-trifluoromethyl group.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, structural characterization emphasizing tautomeric equilibria, and its application spectrum in catalysis and materials science.
Part 1: Chemical Identity & Properties
The precise identification of fluorinated Schiff bases is critical, as positional isomers (ortho, meta, para) exhibit distinct crystallographic packing and electronic properties.
Identity Matrix
| Parameter | Data |
| IUPAC Name | 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 265.23 g/mol |
| SMILES | OC1=CC=CC=C1C=NC2=CC=CC=C2C(F)(F)F |
| CAS Number | Note: The specific CAS for this ortho-isomer is not widely indexed in public registries.[1] The meta-isomer (3-trifluoromethyl) is registered as 351-16-6 . Researchers must verify the substitution pattern via NMR to avoid isomer confusion. |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in ethanol, methanol, chloroform, DMSO; insoluble in water. |
Part 2: Synthesis & Purification Protocol
Context: The synthesis follows a classic condensation pathway. The presence of the electron-withdrawing
Reaction Logic
The reaction is a reversible nucleophilic addition-elimination. Water is the byproduct; removing it drives the equilibrium toward the Schiff base (Le Chatelier's principle).
Figure 1: Step-wise condensation pathway for the synthesis of the target Schiff base.
Experimental Procedure
-
Stoichiometry: Prepare an equimolar mixture (1:1 ratio) of salicylaldehyde (e.g., 10 mmol, 1.22 g) and 2-(trifluoromethyl)aniline (10 mmol, 1.61 g).
-
Solvent System: Dissolve both precursors separately in absolute ethanol (20 mL each).
-
Addition: Add the amine solution dropwise to the aldehyde solution under continuous stirring at room temperature.
-
Observation: The solution typically turns yellow immediately, indicating imine formation.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Optimization: If yield is low, add 2-3 drops of glacial acetic acid as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce solvent volume by 50% via rotary evaporation and refrigerate at
overnight. -
Purification: Filter the yellow crystals and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or an ethanol/acetone mixture (10:1) to obtain analytical-grade purity.
Part 3: Structural Characterization & Tautomerism
A critical feature of ortho-hydroxy Schiff bases is the existence of an intramolecular hydrogen bond, which facilitates keto-enol tautomerism. This equilibrium defines the compound's reactivity and photophysical properties.
Tautomeric Equilibrium
In the solid state, this compound predominantly adopts the Enol-Imine form. The hydrogen atom is localized on the oxygen, forming a strong intramolecular hydrogen bond with the imine nitrogen (
Figure 2: Tautomeric equilibrium between the Enol-Imine and Keto-Amine forms. The Enol form is favored in the ground state due to aromatic stabilization.
Spectroscopic Validation
-
IR Spectroscopy: Look for a broad band around
(weak, due to H-bonding) for and a strong peak at characteristic of the azomethine stretch. -
NMR (DMSO-
): The phenolic proton typically appears as a singlet downfield ( ), confirming the involvement in hydrogen bonding. The azomethine proton ( ) appears as a singlet around . -
X-Ray Crystallography: Studies of the ortho-trifluoromethyl derivative confirm the molecule is nearly planar, with the dihedral angle between the two aromatic rings being relatively small (
), constrained by the intramolecular hydrogen bond [1].
Part 4: Applications
Coordination Chemistry
The compound acts as a bidentate monobasic ligand (NO donor). Upon deprotonation of the phenolic oxygen, it coordinates with transition metals (Cu(II), Ni(II), Zn(II), Co(II)) to form neutral complexes of the type
-
Utility: These complexes are often investigated for catalytic activity (e.g., oxidation of alcohols) and non-linear optical properties.
Biological Potential
Fluorinated Schiff bases are pharmacophores in drug design. The presence of the
-
Antibacterial: Schiff bases of this class have shown activity against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis [2].
-
Antifungal: Activity against C. albicans has been documented for similar halogenated salicylaldimines.
Part 5: Safety & Handling
-
Hazard Identification: As a phenol derivative and fluorinated amine product, treat as an irritant.
-
H-Codes (Proposed): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under ambient conditions but should be protected from prolonged exposure to moisture to prevent hydrolysis of the imine bond.
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinç, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol .[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(2), o578.
-
Kalkan, S., Yeşilbağ, S., Keleşoğlu, Z., Güzel, E., Ağar, E., & Yavuz, M. (2025). Synthesis, spectroscopic, X-ray diffraction, molecular modelling and ADME Studies of (E)-2-(((4‑bromo-2-(trifluoromethyl) phenyl) imino) methyl)-6-methoxyphenol . Journal of Molecular Structure, 1334, 141717.[2][3] [2][3]
-
PubChem. Compound Summary for CID 272276 (Meta-isomer for reference) . National Library of Medicine.
Methodological & Application
The Fluorogenic Potential of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol: A Guide to its Application as a Fluorescent Probe
Introduction: Unveiling a Versatile Fluorophore
In the dynamic landscape of molecular sensing, Schiff bases represent a cornerstone in the design of fluorescent probes due to their synthetic accessibility, structural versatility, and profound sensitivity to their chemical environment.[1][2] Among these, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol stands out as a compound of significant interest. The strategic incorporation of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, can modulate the electronic and photophysical properties of the molecule, making it an intriguing candidate for the development of selective and sensitive fluorescent sensors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this probe, grounded in the fundamental principles of fluorescence spectroscopy and chemosensing. While the full scope of its applications is an active area of research, this guide offers a robust framework for its utilization, from synthesis to data interpretation.
Physicochemical and Spectroscopic Profile
The utility of a fluorescent probe is intrinsically linked to its fundamental properties. The table below summarizes the key characteristics of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀F₃NO | [1] |
| Molecular Weight | 265.23 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, acetonitrile, methanol) | [3] |
| Excitation Wavelength (λex) | Typically in the UV-A to blue region (approx. 350-420 nm), solvent-dependent | [3] |
| Emission Wavelength (λem) | Typically in the blue-green to green region (approx. 450-550 nm), solvent-dependent | [3] |
The photophysical properties of Schiff bases, including this probe, are highly sensitive to the polarity of the solvent.[3] This solvatochromism is a critical consideration in experimental design and can be leveraged to optimize probe performance.
Core Principles of Sensing: A Mechanistic Overview
The fluorescence of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol can be modulated through several established mechanisms upon interaction with an analyte. Understanding these principles is paramount for designing robust experiments and interpreting results.
-
Chelation-Enhanced Fluorescence (CHEF): The probe possesses nitrogen and oxygen donor atoms that can coordinate with metal ions. This binding event can rigidify the molecular structure, restricting non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity.[4]
-
Photoinduced Electron Transfer (PET): The trifluoromethylphenyl moiety can act as an electron acceptor. In the free probe, photoexcitation may lead to electron transfer from the phenol group, quenching fluorescence. Upon binding to a target analyte, this PET process can be inhibited, resulting in a "turn-on" fluorescent response.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a key feature.[1][2] Perturbation of this hydrogen bond by an analyte can alter the ESIPT process, leading to changes in the fluorescence emission profile.
-
Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the trifluoromethyl group can induce a charge transfer character in the excited state. Interaction with an analyte can modulate the efficiency of this ICT process, thereby affecting the fluorescence quantum yield and emission wavelength.
These mechanisms are often intertwined, and the dominant pathway will depend on the specific analyte and the experimental conditions.
Visualizing the Probe and its Function
To better illustrate the structure and potential sensing mechanism, the following diagrams are provided.
Caption: Chemical structure of the fluorescent probe.
Caption: Generalized "turn-on" sensing mechanism.
Detailed Application Protocols
The following protocols provide a starting point for utilizing 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol as a fluorescent probe. Note: These are general guidelines, and optimization for specific analytes and experimental systems is highly recommended.
Protocol 1: Synthesis of the Fluorescent Probe
This protocol is based on the standard condensation reaction for Schiff base formation.[5]
Materials:
-
2-(Trifluoromethyl)aniline
-
Salicylaldehyde
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolve equimolar amounts of 2-(trifluoromethyl)aniline and salicylaldehyde in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure crystalline probe.
-
Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Titration
This protocol outlines the steps for evaluating the probe's response to a target analyte.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solution of the analyte of interest (e.g., 10 mM of a metal salt in a suitable solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) appropriate for the desired pH.
-
High-purity solvent (e.g., acetonitrile, methanol, or a mixed aqueous-organic system).
-
Fluorometer with cuvettes.
Procedure:
-
Preparation of the Working Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the chosen solvent system.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. These should be determined by running an initial scan of the probe alone to find its absorption and emission maxima. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Baseline Measurement: Record the fluorescence spectrum of the probe working solution in the absence of the analyte.
-
Titration: Add small aliquots of the analyte stock solution to the cuvette containing the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot), the binding constant, and the limit of detection (LOD).
Caption: A simplified experimental workflow for probe evaluation.
Data Interpretation and Considerations
-
Selectivity: To assess the selectivity of the probe, perform fluorescence measurements in the presence of a range of potentially interfering species. An ideal probe will show a significant response only to the target analyte.
-
pH Effects: The fluorescence of many Schiff bases is pH-dependent. It is crucial to evaluate the probe's response across a range of pH values to determine the optimal working pH and to understand potential interferences from pH changes.
-
Response Time: Measure the time required for the fluorescence signal to stabilize after the addition of the analyte. A rapid response time is desirable for real-time monitoring applications.
-
Quantum Yield: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Changes in the quantum yield upon analyte binding can provide insights into the sensing mechanism.
Conclusion and Future Directions
2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol is a promising fluorescent probe with the potential for a wide range of applications in chemical and biological sensing. Its synthesis is straightforward, and its photophysical properties can be readily modulated. While this guide provides a foundational protocol for its use, the full characterization of its sensing capabilities for specific analytes remains a fertile ground for further research. Future investigations should focus on elucidating its selectivity towards a broader range of analytes, its application in complex biological matrices, and its potential for integration into advanced sensing platforms.
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o578. [Link]
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. PMC. [Link]
-
da Silveira, C. H., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2981. [Link]
-
Jung, H. S., et al. (2011). A new trend in rhodamine-based chemosensors: a review. Chemical Society Reviews, 40(8), 4465-4483. [Link]
-
da Silveira, C. H., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Khan, I., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. Spectroscopic study of 2-(2-pyridyliminomethyl)phenol as a novel fluorescent probe for superoxide anion radicals and superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol for Nonlinear Optical Applications
An in-depth guide to the synthesis, characterization, and application of the Schiff base compound 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol for the exploration of advanced nonlinear optical phenomena.
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of the Schiff base, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, as a promising material for nonlinear optics (NLO). Schiff bases, characterized by their azomethine group (–C=N–), are a significant class of organic compounds that have garnered attention for their substantial NLO properties, stemming from their flexible molecular design and extensive π-conjugated systems.[1][2] This guide details the synthesis and characterization of the title compound, followed by in-depth, step-by-step protocols for measuring its third-order NLO properties using the Z-scan technique and Third-Harmonic Generation (THG) microscopy. The causality behind experimental choices, data interpretation, and potential challenges are discussed to ensure robust and reproducible results.
Introduction to 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol as an NLO Material
Schiff bases are organic compounds formed by the condensation of a primary amine with an aldehyde or ketone.[1][3] Their structure, featuring a delocalized π-electron system across the molecule, is fundamental to their NLO response.[4] The intramolecular charge transfer (ICT) characteristics, often enhanced by donor-acceptor groups within the molecular framework, can lead to large hyperpolarizabilities, making them excellent candidates for applications in optical switching, optical limiting, and frequency conversion.[4][5]
The title compound, 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, incorporates several key features for a potent NLO response:
-
Phenolic Group: The hydroxyl group (-OH) acts as an electron donor.
-
Azomethine Bridge: The imine group (-CH=N-) facilitates π-electron delocalization across the molecule.
-
Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, establishing a significant donor-π-acceptor (D-π-A) architecture that enhances the molecule's overall polarity and third-order susceptibility.
Crystallographic studies of this compound confirm an almost planar conformation, which is conducive to molecular packing and efficient charge transfer.[6][7] This guide focuses on characterizing the third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are critical for applications in all-optical switching and optical limiting.
Synthesis and Material Characterization
A prerequisite for reliable NLO measurements is the synthesis of a pure, well-characterized compound. The protocol below is based on standard Schiff base condensation reactions.[8][9]
Protocol 2.1: Synthesis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1 equivalent of salicylaldehyde (2-hydroxybenzaldehyde) in 25 mL of absolute ethanol. In a separate beaker, dissolve 1 equivalent of 2-(trifluoromethyl)aniline in 25 mL of absolute ethanol.
-
Condensation Reaction: Slowly add the 2-(trifluoromethyl)aniline solution to the stirring salicylaldehyde solution at room temperature.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Yellow crystals should precipitate from the solution. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield high-purity crystals suitable for NLO analysis.[8]
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
FTIR Spectroscopy: To verify the formation of the C=N imine bond (typically appearing in the 1590-1610 cm⁻¹ region) and the disappearance of the primary amine and aldehyde C=O stretches.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and ensure the absence of impurities.
-
UV-Visible Spectroscopy: To determine the linear absorption spectrum and identify the wavelength range of transparency, which is crucial for selecting the appropriate laser wavelength for NLO measurements to avoid linear absorption.
-
Protocols for Nonlinear Optical Characterization
The following sections provide detailed protocols for measuring the third-order NLO properties of the title compound.
Protocol 3.1: Sample Preparation for NLO Measurements
-
Solvent Selection: Choose a solvent in which the compound is highly soluble and that has a negligible NLO response at the laser wavelength to be used. Dichloromethane or chloroform are common choices for Z-scan measurements.[10]
-
Concentration: Prepare a stock solution of the compound with a known concentration, typically in the range of 10⁻³ to 10⁻⁵ mol/L. The optimal concentration should result in a linear transmittance of 70-80% at the measurement wavelength to maximize the signal-to-noise ratio.
-
Sample Cell: Use a high-quality quartz cuvette with a short path length (typically 1 mm) to ensure that the sample thickness is less than the Rayleigh length of the focused laser beam, a key condition for the validity of the Z-scan theory.[11]
Protocol 3.2: Third-Order NLO Characterization using the Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[12][13][14] It relies on monitoring the transmittance of a sample as it is translated along the propagation path (z-axis) of a focused Gaussian laser beam.
3.2.1. Causality and Experimental Logic When a material with a third-order nonlinearity is subjected to an intense, focused laser beam, its refractive index and absorption coefficient become intensity-dependent.
-
Nonlinear Refraction (Kerr Effect): The total refractive index becomes n = n₀ + n₂I, where n₀ is the linear refractive index and I is the intensity of the laser beam. This intensity-dependent refractive index causes the sample to behave like a weak lens (a "Kerr lens"). As the sample moves through the focus, this lensing effect alters the beam's divergence, which can be detected as a change in transmittance through a finite aperture in the far field.
-
Nonlinear Absorption: The total absorption is α = α₀ + βI, where α₀ is the linear absorption coefficient. This effect, often due to two-photon absorption (2PA), causes a decrease in transmittance at the focal point where the intensity is highest.
3.2.2. Experimental Setup
The diagram below illustrates a standard Z-scan setup. The laser beam is split into two: one arm passes through the sample to the signal detector, while the other goes to a reference detector. Dividing the signal by the reference corrects for laser power fluctuations, ensuring trustworthiness in the measurement.
Caption: Fig. 2: Third-Harmonic Generation Measurement Setup.
3.3.2. Measurement Protocol
-
Sample Preparation: The compound solution is placed in a liquid cell made of two glass slides or a cuvette. The key interfaces for THG will be glass-liquid and liquid-glass. [15]2. System Alignment: Align the laser through the system and focus it onto the sample.
-
Signal Acquisition: Scan the sample along the z-axis through the focal plane of the objective.
-
Data Collection: Record the intensity of the light at the third-harmonic wavelength (e.g., 343 nm for a 1030 nm fundamental) using a spectrometer or a photomultiplier tube with an appropriate bandpass filter.
-
Analysis: The THG signal will show distinct peaks at the material interfaces. By comparing the THG intensity from a known reference (like a glass/water interface) to the intensity from the glass/sample interface, the third-order susceptibility χ⁽³⁾ of the sample can be determined relative to the reference. [16][15]
Expected Results & Data Summary
While specific experimental values for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol are not yet widely published, data from similar Schiff base compounds allow for an estimation of the expected order of magnitude for its NLO properties. [17][18]The results should be tabulated for clarity.
| NLO Parameter | Symbol | Expected Sign | Typical Order of Magnitude (esu) | Measurement Technique |
| Nonlinear Refractive Index | n₂ | - (Negative) | 10⁻¹¹ - 10⁻¹³ | Closed-Aperture Z-scan |
| Nonlinear Absorption Coeff. | β | + (Positive) | 10⁻⁸ - 10⁻¹⁰ | Open-Aperture Z-scan |
| Third-Order Susceptibility | χ⁽³⁾ | N/A | 10⁻¹² - 10⁻¹⁴ | Z-scan / THG |
Note: The sign of n₂ for Schiff bases is often negative, indicating self-defocusing, a desirable trait for optical limiting applications. The esu (electrostatic units) can be converted to SI units (m²/W for n₂ and m/W for β) as needed.
Troubleshooting and Advanced Considerations
-
Thermal Effects: In experiments using continuous wave (CW) or high-repetition-rate lasers, thermal lensing can occur, where the laser heats the sample and causes a refractive index change. This can mask the electronic NLO effect. To mitigate this, use low-repetition-rate pulsed lasers or employ a chopper and lock-in amplifier to separate the fast electronic response from the slow thermal response.
-
Photodegradation: High-intensity laser light can damage organic molecules. It is crucial to monitor the linear transmittance of the sample over time to check for degradation. If degradation occurs, the laser power should be reduced, or the sample should be flowed or translated during the experiment.
-
Solvent Contribution: Always run a control experiment with the pure solvent to quantify its NLO contribution. [10]While often small, it should be subtracted from the sample's measurement for an accurate result.
-
Computational Validation: Density Functional Theory (DFT) calculations can be used to compute the hyperpolarizabilities (β and γ) of the molecule. [5][19]Comparing these theoretical predictions with experimental results provides a powerful validation of the findings and can offer deeper insight into the structure-property relationships. [4][20]
References
- Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl. PMC.
- Synthesis and Second-Order Nonlinear Optical Properties of New Copper(II), Nickel(II), and Zinc(II) Schiff-Base Complexes. Toward a Role of Inorganic Chromophores for Second Harmonic Generation.
- Z-scan technique. Wikipedia.
- Reflection Z-scan technique for the study of nonlinear refraction and absorption of a single interface and thin film. Optica Publishing Group.
- Nonlinear Optical Properties (Electronic Contribution) of a Conjugated Series of Schiff Bases Compounds. IEEE Xplore.
- Z-scan. EKSPLA - Laser spectroscopy.
- Synthesis and nonlinear optical properties of rod-like luminescent materials containing Schiff-base and naphthalimide units. RSC Publishing.
- Optical and nonlinear optical properties of new Schiff's bases: Experimental versus theoretical study of inclusion interactions.
- Realizing high-efficiency third harmonic generation via accidental bound st
- Measurements of nonlinear refractive index in sc
- Determination of material properties by use of third-harmonic generation microscopy. Optica Publishing Group.
- Z-Scan Technique and Engineering Applications for Nonlinear Optical Measurements. IOP.
- Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. PMC.
- Third harmonic imaging contrast from tubular structures in the presence of index discontinuity. PMC.
- Nonlinear optical studies of phenothiazine Schiff bases for optical limiting applic
- Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases. ACS Omega.
- Quantitative Characterization of Biological Liquids for Third-Harmonic Gener
- Studies of the nonlinear optical properties of a synthesized Schiff base ligand using visible cw laser beams. SpringerLink.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Experimental setup for SHG and THG measurement.
- Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. IUCr.
- Studies on Electro Chemical Activity and Third Order Non Linear Optical Properties of Novel (E) -4-Chloro -2-((Phenylimino)Methyl)Phenol, (4C2PMP) Covalent Molecular Coloured Single Crystal.
- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. MDPI.
- (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.
- (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. PMC.
- 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. NIH.
- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- Electronic and nonlinear optical properties of 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol: Experimental and time-dependent density functional studies.
- Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphon
- Molecular structure, second- and third-order nonlinear optical properties and DFT studies of a novel non-centrosymmetric chalcone deriv
- Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
- Growth and characterization of a new organic nonlinear optical crystal. acrhem.
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Deriv
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Nonlinear Optical Properties (Electronic Contribution) of a Conjugated Series of Schiff Bases Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. OPG [opg.optica.org]
- 12. Z-scan technique - Wikipedia [en.wikipedia.org]
- 13. ekspla.com [ekspla.com]
- 14. researchgate.net [researchgate.net]
- 15. Third harmonic imaging contrast from tubular structures in the presence of index discontinuity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Characterization of Biological Liquids for Third-Harmonic Generation Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. metall-mater-eng.com [metall-mater-eng.com]
- 18. Molecular structure, second- and third-order nonlinear optical properties and DFT studies of a novel non-centrosymmetric chalcone derivative: (2E)-3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl)methylene]amino}phenyl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: FT-IR Analysis of the Imine Bond in 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
This Application Note is designed for researchers and analytical scientists characterizing Schiff bases, specifically focusing on the vibrational spectroscopy of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol .
Executive Summary
This guide details the protocol for the structural validation of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, a Schiff base characterized by a strong intramolecular hydrogen bond (O-H···N) and an electron-withdrawing trifluoromethyl (-CF₃) group. The primary analytical challenge lies in distinguishing the imine (C=N) stretch from aromatic ring vibrations and confirming the enol-imine tautomeric state. This protocol establishes a self-validating workflow using Attenuated Total Reflectance (ATR) and transmission FT-IR.
Chemical Context & Theoretical Background
The Target Molecule
The compound is formed by the condensation of salicylaldehyde and 2-(trifluoromethyl)aniline. Two structural features dictate its IR spectrum:
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a six-membered pseudo-ring with the imine nitrogen. This locks the molecule primarily in the Enol-Imine form in the solid state, broadening the O-H stretch and shifting it to lower frequencies.
-
Electronic Effects: The -CF₃ group at the ortho position of the aniline ring exerts a strong inductive effect (-I), potentially increasing the double-bond character of the C=N bond, while also introducing steric strain that may affect planarity.
Tautomerism
Schiff bases derived from salicylaldehyde can exist in an equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form).
-
Solid State: Predominantly Enol-Imine.[1]
-
Solution: Solvent polarity dependent.[1]
-
Key IR Marker: The Keto-Amine form exhibits a C=O stretch (~1650+ cm⁻¹), whereas the Enol-Imine form lacks this and shows a C=N stretch (~1610–1630 cm⁻¹).
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and the tautomeric equilibrium relevant to the IR analysis.
Figure 1: Synthesis and Tautomeric Equilibrium of the Target Schiff Base.
Experimental Protocol
Materials & Synthesis
-
Reagents: Salicylaldehyde (1.0 eq), 2-(trifluoromethyl)aniline (1.0 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve 10 mmol of salicylaldehyde in 20 mL ethanol.
-
Add 10 mmol of 2-(trifluoromethyl)aniline dropwise.
-
Reflux for 2–4 hours.
-
Cool to room temperature; filter the yellow precipitate.
-
Purification: Recrystallize from ethanol to remove unreacted amine/aldehyde. Note: Impurities will introduce spurious N-H or C=O peaks.
-
Sample Preparation
Two methods are recommended.[2] Method A (ATR) is preferred for rapid QA/QC. Method B (KBr) is preferred for high-resolution structural elucidation.
| Parameter | Method A: ATR (Attenuated Total Reflectance) | Method B: KBr Pellet (Transmission) |
| State | Solid powder (neat) | Solid dispersed in KBr matrix |
| Crystal | Diamond or ZnSe (Single bounce) | N/A |
| Ratio | N/A | 1–2 mg Sample : 200 mg KBr (dry) |
| Pressure | High contact pressure (clamp tight) | Hydraulic press (8–10 tons) |
| Advantage | Fast, non-destructive, no water artifact | Higher resolution, no peak truncation |
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res)
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise)
-
Apodization: Blackman-Harris 3-Term
Data Analysis & Interpretation
Characteristic Band Assignment
The following table summarizes the critical vibrational modes for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| O-H Stretch | 2800–3100 (Broad) | Weak/Med | Intramolecular H-bond. Often overlaps with C-H stretches. A sharp peak >3500 indicates free OH (hydrolysis or wet sample). |
| C-H (Aromatic) | 3030–3080 | Weak | C-H stretching of the benzene rings. |
| C=N (Imine) | 1610–1625 | Strong | Primary Diagnostic Band. Distinct from C=C. Position affected by CF3 induction. |
| C=C (Aromatic) | 1570–1600 | Medium | Ring skeletal vibrations. Usually appears as a shoulder or secondary peak near the imine. |
| C-O (Phenolic) | 1270–1290 | Strong | C-O stretching vibration.[2] |
| C-F (Trifluoro) | 1100–1160 | Very Strong | Characteristic of the CF3 group. Often splits into asymmetric/symmetric modes. |
| C-H (Out of Plane) | 750–770 | Strong | Ortho-substituted ring deformation. |
Critical Analysis: The Imine Bond (C=N)
The C=N stretch is the "fingerprint" of the Schiff base formation.[5]
-
Validation: If the reaction is incomplete, you will see the C=O stretch of salicylaldehyde (~1660 cm⁻¹) or the N-H doublet of the aniline (~3300/3400 cm⁻¹).
-
Differentiation: The C=N band is typically sharper and more intense than the aromatic C=C ring stretches found just below it (1580–1600 cm⁻¹).
-
CF3 Effect: The electron-withdrawing CF3 group may shift the C=N band slightly to higher wavenumbers compared to the unsubstituted analogue due to inductive effects increasing the bond force constant, though steric conjugation breaking can oppose this.
Analytical Workflow Diagram
Figure 2: Step-by-Step Spectral Validation Logic.
Troubleshooting & Pitfalls
-
Hygroscopicity: Schiff bases can hydrolyze back to aldehyde and amine in the presence of moisture.
-
Symptom:[6] Appearance of a C=O peak at ~1660 cm⁻¹ (Salicylaldehyde) and broadening of the OH region.
-
Fix: Dry sample in a desiccator or vacuum oven before analysis. Use ATR to minimize atmospheric exposure.
-
-
KBr Interaction: The hydroxyl proton is acidic. In rare cases, high-pressure pressing with hygroscopic KBr can induce proton exchange or facilitate hydrolysis.
-
Fix: If KBr spectrum looks degraded, switch to ATR.
-
-
CF3 Overlap: The C-F stretching region (1100–1200 cm⁻¹) is very crowded. Do not use this region for quantitative purity assessment; rely on the C=N/C=O ratio.
References
-
Schiff Base Tautomerism: Nazır, H., et al. "Synthesis, characterization and antioxidant activities of novel Schiff bases derived from 2-aminothiophenol." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. Link
-
Crystal Structure & H-Bonding: Odabaşoğlu, H. Y., et al. "(E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol."[7][8] Acta Crystallographica Section E, 2012.[8] Link
-
IR Interpretation of Schiff Bases: Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2000. Link
- Substituent Effects (CF3): Patai, S. The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons, 1970. (Standard Reference Text).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asianpubs.org [asianpubs.org]
- 5. journals-sathyabama.com [journals-sathyabama.com]
- 6. Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
UV-Vis spectroscopic analysis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol in different solvents
Topic: UV-Vis spectroscopic analysis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol in different solvents Content Type: Application Note & Protocol Role: Senior Application Scientist
Probing Keto-Enol Tautomerism via UV-Vis Spectroscopy[1]
Abstract & Scientific Rationale
This application note details the spectroscopic characterization of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol , a Schiff base derivative of significant interest in medicinal chemistry due to its potential antibacterial and anticancer properties.
The core scientific challenge with this molecule lies in its Intramolecular Hydrogen Bond (IMHB) mediated tautomerism. The molecule exists in a dynamic equilibrium between the Enol-Imine (OH form) and the Keto-Amine (NH form) . This equilibrium is highly sensitive to solvent polarity and hydrogen-bonding capacity (solvatochromism).
The presence of the 2-trifluoromethyl (
Experimental Workflow (Visualized)
The following workflow ensures reproducibility and minimizes solvatochromic errors caused by moisture contamination or aggregation.
Figure 1: Step-by-step experimental protocol for solvatochromic analysis. Note the critical equilibration step to stabilize the tautomeric ratio.
Detailed Protocol
3.1 Materials & Reagents
-
Analyte: 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol (Synthesized via condensation of salicylaldehyde and 2-(trifluoromethyl)aniline).
-
Solvents (Spectroscopic Grade):
-
Cyclohexane (or n-Hexane): Non-polar reference.[1]
-
Chloroform (
): Weakly polar, H-bond donor. -
Ethanol (EtOH): Polar protic, H-bond donor/acceptor.
-
Dimethyl Sulfoxide (DMSO): Polar aprotic, strong H-bond acceptor.
-
3.2 Preparation of Solutions
Critical Step: The
-
Stock Solution (
M): Dissolve 2.65 mg of the compound in 10 mL of DMSO. Sonicate for 5 minutes to ensure homogeneity. -
Working Solutions (
M):-
Take 60 µL of Stock Solution.
-
Dilute to 3.0 mL with the respective solvent (Cyclohexane, Ethanol, etc.) in a quartz cuvette or volumetric flask.
-
Note: For Cyclohexane, if precipitation occurs due to the DMSO spike, prepare a direct stock in Chloroform first.
-
3.3 Instrumental Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or PerkinElmer Lambda 365).
-
Bandwidth: 1.0 nm (Required to resolve fine structure in the benzenoid bands).
-
Scan Range: 200 nm – 600 nm.
-
Baseline: Auto-zero with pure solvent blank.
-
Temperature: 25°C ± 0.1°C (Tautomerism is thermochromic; temperature control is mandatory).
Results & Discussion: Spectral Interpretation
The UV-Vis spectrum of this Schiff base is characterized by three primary regions. The relative intensity of these bands provides a direct readout of the tautomeric equilibrium.
4.1 Band Assignment Table
| Band | Wavelength ( | Transition | Assignment | Solvent Behavior |
| Band I | 240 – 280 nm | Aromatic Ring (Benzenoid) | Minimal shift. High intensity. | |
| Band II | 315 – 340 nm | Enol-Imine (Azomethine) | Dominant in Non-Polar solvents (Cyclohexane). | |
| Band III | 410 – 450 nm | Charge Transfer | Keto-Amine (Quinoid) | Appears/Grows in Polar/Protic solvents (Ethanol, DMSO). |
4.2 Mechanism of Tautomerism (The
Effect)
The
Figure 2: The Enol-Imine to Keto-Amine tautomerism.[2][3] The equilibrium shifts right in polar solvents.
4.3 Data Analysis & Validation
-
Beer-Lambert Law Check: Perform a linearity check (concentration vs. Absorbance) at 330 nm in Ethanol. Deviation from linearity suggests aggregation (dimerization), which is common for Schiff bases at concentrations
M. -
Isosbestic Points: If you overlay spectra from different solvents (or temperatures), look for an isosbestic point around 360-380 nm. A clean isosbestic point confirms a two-state equilibrium (Enol
Keto) without side reactions (hydrolysis).
Troubleshooting Guide
-
Issue: Disappearance of the 330 nm band and appearance of a peak at ~250 nm (Salicylaldehyde) and ~230 nm (Aniline).
-
Cause: Hydrolysis of the imine bond.
-
Solution: Avoid aqueous solvents or acidic methanol. Use anhydrous ethanol or acetonitrile.
-
-
Issue: No Keto band (>400 nm) observed in Ethanol.
-
Cause: The
group is strongly electron-withdrawing, reducing the basicity of the nitrogen, making it harder to accept the proton. -
Solution: Switch to a solvent with higher dielectric constant and H-bond accepting capability like DMSO or DMF to force the shift.
-
References
-
Odabaşoğlu, M., et al. (2012).[4][5] "(E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol."[4][6] Acta Crystallographica Section E, 68(2), o578.
- Grounding: Provides the specific crystal structure and confirms the enol-imine form in solid st
-
Sıdır, İ., et al. (2025).[5] "Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism... in Different Solvents." Molecules, 30.
- Grounding: detailed protocol for UV-Vis solvatochromic analysis of salicylideneanilines.
-
Hajam, T. A., et al. (2022).[7] "Quantum Mechanical Study, Spectroscopic (FT-IR, FT-Raman and UV-Vis) Study... of Schiff Bases." Polycyclic Aromatic Compounds. [7]
- Grounding: Validates the theoretical assignment of UV-Vis bands for trifluoromethyl-substituted Schiff bases.
-
Albayrak, Ç., et al. (2013).[8] "The prototropic tautomerism and substituent effect through strong electron-withdrawing group..." Spectrochimica Acta Part A. [8]
- Grounding: Explains the specific electronic influence of electron-withdrawing groups on the keto-enol equilibrium.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dependence of tautomerism on substituent type in o-hydroxy Schiff bases | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Application Note: A Comprehensive Guide to the Single-Crystal X-ray Diffraction Analysis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
An in-depth technical guide for researchers, scientists, and drug development professionals.
This document provides a detailed guide to the structural elucidation of the Schiff base compound 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol using single-crystal X-ray diffraction (SC-XRD). This application note is designed for researchers in chemistry, materials science, and drug development, offering a complete workflow from synthesis to data deposition. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful determination and validation of the crystal structure.
The target molecule is a member of the o-hydroxy Schiff base family, compounds of significant interest due to their thermochromic and photochromic properties, which are linked to intramolecular proton transfer.[1] Their applications span from dyes and pigments to coordination chemistry ligands and molecules with potential biological activity.[1] Given that molecular conformation (planarity vs. non-planarity) can dictate these physicochemical properties, precise structural determination via SC-XRD is not merely confirmatory but essential for understanding its function.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The foundation of any successful crystallographic experiment is a high-quality single crystal. This section outlines the synthesis of the title compound and the protocol for growing crystals suitable for X-ray analysis.
Rationale for Synthesis and Crystallization Strategy
The synthesis is a straightforward condensation reaction. The key to obtaining a pure, crystalline product lies in using purified reagents and a suitable solvent that facilitates the removal of the water byproduct. For crystallization, the slow evaporation technique is often preferred for Schiff bases as it allows for the gradual self-assembly of molecules into a well-ordered lattice, minimizing defects.[2] Ethanol is a common and effective solvent for this class of compounds.[3]
Protocol 1: Synthesis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
This protocol is adapted from the established synthesis of the title compound.[1][4]
-
Reagents & Setup:
-
Dissolve 1.0 mmol of salicylaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 1.0 mmol of 2-(trifluoromethyl)aniline in 10 mL of absolute ethanol.
-
-
Reaction:
-
Slowly add the ethanolic solution of 2-(trifluoromethyl)aniline to the stirring salicylaldehyde solution at room temperature.
-
A color change to yellow should be observed, indicating the formation of the Schiff base.
-
-
Reaction Completion & Isolation:
-
Stir the reaction mixture for approximately 2-4 hours at room temperature.[5]
-
The product will precipitate out of the solution.
-
Collect the yellow precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the product under vacuum to yield the crude 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol.
-
Protocol 2: Crystallization by Slow Evaporation
-
Solution Preparation: Gently warm a minimal amount of absolute ethanol and dissolve the crude product until a saturated solution is obtained.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This ensures slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant room temperature.
-
Crystal Growth: Yellow, prism-shaped crystals suitable for XRD should form over several days.[2]
Crystal Selection and Mounting
-
Selection: Place the crystals in a petri dish with a small amount of mother liquor or paratone oil. Under a polarized light microscope, select a crystal that is 0.1-0.4 mm in at least two dimensions, shows sharp edges, has no visible cracks, and extinguishes polarized light uniformly.[6]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber wetted with oil. Mount the crystal onto a goniometer head for placement on the diffractometer.
Part 2: Single-Crystal X-ray Diffraction Data Collection
Data collection is a critical phase where the interaction of X-rays with the crystal lattice is recorded. The goal is to collect a complete and redundant dataset of diffraction intensities.
Instrumentation and Experimental Conditions
A modern automated four-circle diffractometer equipped with a CCD or CMOS detector is standard.[7] Molybdenum (Mo Kα, λ = 0.71073 Å) is the most common X-ray source for small organic molecules due to its good balance of diffraction intensity and resolution.[8] For data collection at low temperatures (e.g., 100-173 K), a cryo-stream of nitrogen gas is used to minimize thermal motion and potential radiation damage. The specific data for the title compound was collected at 296 K.[1]
Data Collection Workflow
Caption: Workflow for SC-XRD Data Collection.
Protocol 3: Data Acquisition and Processing
-
Unit Cell Determination: A few initial frames (e.g., 20-30 frames with a 0.5° rotation) are collected. The positions of the reflections from these frames are auto-indexed to determine the primitive unit cell and orientation matrix.[8]
-
Strategy Calculation: Software is used to calculate an optimal data collection strategy. This involves a series of scans (typically ω and φ scans) designed to cover the unique part of the reciprocal space, ensuring high completeness (>99%) and redundancy.
-
Full Data Collection: The calculated strategy is executed. The detector records a series of diffraction images ("frames") as the crystal is rotated.[9] Exposure time per frame is optimized to achieve good signal-to-noise without saturating the detector.
-
Data Integration: After collection, the raw image files are processed. The software identifies the diffraction spots on each frame and integrates their intensities.
-
Data Reduction: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects), scaled, and merged to produce a final reflection file (e.g., an .hkl file). This file contains a list of unique reflections with their Miller indices (h, k, l), intensities, and standard uncertainties.
Part 3: Structure Solution, Refinement, and Validation
This phase involves translating the diffraction data into a chemically meaningful 3D atomic model. This is achieved through a combination of computational methods and crystallographic expertise. The SHELX software suite is the industry standard for small-molecule crystallography.[10]
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities (related to the square of the structure factor amplitude) but not the phases of the X-rays. This missing phase information constitutes the central "phase problem" in crystallography. For small molecules like the title compound, Direct Methods (as implemented in SHELXS) are powerful statistical techniques used to estimate the initial phases and generate an initial electron density map.[10]
Structure Refinement Cycle
Once an initial model is obtained, it is refined against the experimental data using a full-matrix least-squares algorithm, typically with SHELXL.[11] This is an iterative process where atomic parameters (coordinates, displacement parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.
Caption: The iterative cycle of crystal structure refinement.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: Use SHELXS or an equivalent program. Input the .hkl and .ins (instruction) files. The program will apply direct methods to locate the heavier atoms (C, N, O, F).
-
Initial Refinement: Perform several cycles of least-squares refinement in SHELXL on the initial model.[12]
-
Difference Map Analysis: Calculate a difference Fourier map. Large peaks in this map indicate the positions of missing atoms, while negative troughs may suggest incorrectly assigned atom types. Add or correct atoms as needed and re-refine.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically. This models the atomic vibrations as ellipsoids rather than spheres, providing a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference map. Alternatively, they can be placed in chemically sensible positions using geometric constraints (e.g., the HFIX command in SHELXL) and refined using a riding model.[13] For the title compound, a mixture of independent and constrained refinement for H-atoms was used.[1]
-
Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement between model and data) are stable and low.
Protocol 5: Structure Validation
Validation is a non-negotiable step to ensure the quality and correctness of the final structure. The IUCr's checkCIF service, which utilizes the PLATON program, is the standard tool for this purpose.[14]
-
Generate a CIF: The refinement program (SHELXL) will generate a Crystallographic Information File (.cif).[11] This file contains all information about the experiment, the unit cell, atomic coordinates, and geometric parameters.
-
Submit to checkCIF: Upload the CIF to the IUCr's online checkCIF service.
-
Analyze the Report: The service generates a validation report with a list of ALERTS (classified as A, B, or C in decreasing order of severity).[15]
-
Address ALERTS: Carefully review every ALERT. They may point to issues such as a missed symmetry, an incorrect space group assignment, unusual bond lengths, or problems with the data quality.[16] Provide explanations for any remaining ALERTS in the final CIF. A clean, well-explained validation report is a hallmark of a high-quality structure determination.
Part 4: Data Reporting and Deposition
For scientific integrity and reproducibility, crystallographic data must be made publicly available. The standard procedure is to deposit the data with a recognized database.
The Crystallographic Information File (CIF)
The CIF is the standard format for archiving and communicating crystallographic results. It is a machine-readable text file that contains all the metadata and results of the structure determination.
Protocol 6: Deposition to the Cambridge Structural Database (CSD)
The Cambridge Crystallographic Data Centre (CCDC) maintains the CSD, the world's repository for small-molecule organic and metal-organic crystal structures.[17]
-
Prepare Data: Ensure you have the final, validated CIF and the corresponding structure factor file (e.g., .fcf). Including structure factors is strongly encouraged by the IUCr and CCDC.[18][19]
-
Go to the CCDC Deposit Service: Navigate to the CCDC's web-based deposition service.[20]
-
Upload Files: Sign in or register, and upload your CIF and structure factor files. The system will automatically check the syntax.
-
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Caption: Data deposition workflow with the CCDC.
Summary of Crystallographic Data
The following table summarizes the key crystallographic data for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol, as reported in the literature.[1][4]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₄H₁₀F₃NO |
| Formula Weight | 265.23 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 17.9907 (18) |
| b (Å) | 5.0898 (4) |
| c (Å) | 13.2564 (10) |
| V (ų) | 1213.88 (18) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Reflections Collected | 9185 |
| Independent Reflections | 2519 |
| R_int | 0.038 |
| Refinement | |
| R[F² > 2σ(F²)] (R1) | 0.037 |
| wR(F²) | 0.084 |
| Goodness-of-fit (S) | 1.07 |
| Data / Restraints / Params | 1318 / 1 / 176 |
Key Structural Features:
-
The molecule exists in the enol tautomeric form.[1]
-
A strong intramolecular O—H···N hydrogen bond is present, forming a characteristic S(6) ring motif.
-
The molecule is nearly planar, with a dihedral angle of 13.00 (14)° between the two aromatic rings.[1]
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure in the CSD. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
Academia.edu. (PDF) Single-crystal structure validation with the program PLATON. [Link]
-
Jetir.org. A Study on Single-Crystal Structure Validation with The Program Platon. [Link]
-
FIZ Karlsruhe. Deposit Structures | ICSD. [Link]
-
IUCr Journals. Structure validation in chemical crystallography. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). How to deposit a structure in the CSD. [Link]
-
Kasten, F. H. (1976). A simple procedure for crystallization of the Schiff reagent. Stain Technology, 51(1), 53-56. [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
-
MIT OpenCourseWare. The SHELX package. [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
SHELX-97 Manual. Chapter 6.1.2 SHELXL-97. [Link]
-
DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o578. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
CCDC. (2018). How to: Publish and Update Structures. YouTube. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]
-
Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3(1), 28-30. [Link]
-
ResearchGate. What are the simplest and best methods for purifying the Schiff base by crystallization? [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
ResearchGate. (PDF) (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. [Link]
-
Letters in Applied NanoBioScience. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. [Link]
-
University of Florida. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. FEBS Journal, 275(1), 1-21. [Link]
-
Yang, M. H., & Zheng, Y. F. (2007). 2-{[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o103. [Link]
-
Preparation of SchiffBase(BenzalAniline). (2020). YouTube. [Link]
-
IUCr Journals. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. [Link]
-
El-Sherif, A. A., Jeragh, B., & Shoukry, M. M. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1251-1259. [Link]
-
ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]
-
Physical Science & Biophysics Journal. (2020). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)- [(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. [Link]
-
Ozek, A., Büyükgüngör, O., Albayrak, C., & Odabaşoğlu, M. (2008). X-ray crystal and computational structural study of (E)-2-[(2-chloro-phenyl)-iminometh-yl]-4-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1579-o1580. [Link]
Sources
- 1. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sssc.usask.ca [sssc.usask.ca]
- 7. geo.umass.edu [geo.umass.edu]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. journals.iucr.org [journals.iucr.org]
- 15. jetir.org [jetir.org]
- 16. (PDF) Single-crystal structure validation with the program PLATON [academia.edu]
- 17. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes & Protocols: A Researcher's Guide to the Anticancer Evaluation of Trifluoromethyl-Substituted Schiff Bases
Introduction: The Rationale and Potential of Trifluoromethylated Schiff Bases in Oncology
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. Schiff bases, characterized by their azomethine (-CH=N-) functional group, represent a versatile class of compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] Their synthetic accessibility and modular nature make them prime candidates for drug discovery programs.[1]
A particularly fruitful strategy in enhancing the pharmacological profile of these compounds has been the incorporation of the trifluoromethyl (-CF₃) group.[3] The unique physicochemical properties conferred by the -CF₃ moiety—such as high electronegativity, metabolic stability due to the strength of the C-F bond, and increased lipophilicity—can significantly improve a molecule's membrane permeability, bioavailability, and binding affinity to biological targets.[4][5][6] These enhancements often translate into superior potency and a more desirable pharmacokinetic profile, making trifluoromethyl-substituted Schiff bases a compelling focus for the development of novel anticancer agents.[3][5]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of these promising compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical investigative workflow.
Section 1: Synthesis and Characterization of Trifluoromethyl-Substituted Schiff Bases
The foundational step in any evaluation is the reliable synthesis of the target compound. The most common method involves the condensation of a primary amine with a carbonyl compound.
Protocol 1: General Synthesis via Condensation Reaction
Principle of the Method: This protocol describes the formation of the imine bond through a nucleophilic addition-elimination reaction between a trifluoromethyl-substituted aniline and a substituted salicylaldehyde. The reaction is typically catalyzed by acid and driven to completion by the removal of water, often under reflux conditions.[1][7]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 mmol)
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-3-ethoxybenzaldehyde) (1.0 mmol)[8]
-
Absolute Ethanol (EtOH), 20-30 mL
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolve the substituted salicylaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a 100 mL round-bottom flask with magnetic stirring.[7]
-
In a separate beaker, dissolve the 3-(trifluoromethyl)aniline (1.0 mmol) in absolute ethanol (15 mL).
-
Add the aniline solution dropwise to the aldehyde solution while stirring continuously at room temperature.[8]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is typically collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Characterization: The identity and purity of the synthesized Schiff base must be confirmed using standard analytical techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9] Single-crystal X-ray diffraction can be used to unequivocally determine the molecular structure.[8][9]
Section 2: The Anticancer Evaluation Workflow: From Cytotoxicity to Mechanism
A systematic evaluation is crucial to understanding both the efficacy and the mode of action of a novel compound. The workflow begins with broad screening for cytotoxic activity and progressively narrows down to specific molecular mechanisms.
Caption: Logical workflow for the anticancer evaluation of novel compounds.
Protocol 2: Preliminary Cytotoxicity Screening (MTT Assay)
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., BHK-21)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO, then diluted in media)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted Schiff base in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Senior Scientist Insights: Running the assay on both cancerous and normal cell lines is critical for establishing a selectivity index (SI). A high SI indicates that the compound is preferentially toxic to cancer cells, a hallmark of a promising therapeutic candidate.
Table 1: Representative IC₅₀ Data for a Hypothetical Schiff Base (Compound X)
| Cell Line | Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Human Breast Cancer | 8.5 ± 0.7 |
| HeLa | Human Cervical Cancer | 12.3 ± 1.1 |
| A549 | Human Lung Cancer | 15.1 ± 1.9 |
| BHK-21 | Normal Kidney Fibroblast | > 100 |
Section 3: Mechanistic Elucidation - Probing for Apoptosis
If a compound demonstrates potent and selective cytotoxicity, the next critical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[12]
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[14][15]
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[14] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Combine all cells from the same sample.[13]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[14][16]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[13]
Protocol 4: Measurement of Caspase-3/7 Activation
Principle of the Assay: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis.[19] Many commercial kits, such as the Caspase-Glo® 3/7 Assay, use a luminogenic substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7.[20][21] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity.[22]
Procedure (using a luminescent "add-mix-measure" kit):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 5: Western Blot Analysis of Bcl-2 Family Proteins
Principle of the Assay: The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins.[23] This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins determines the cell's fate. An effective anticancer agent may decrease the expression of Bcl-2 and/or increase the expression of Bax, tipping the balance toward apoptosis. Western blotting uses antibodies to detect the levels of these specific proteins in cell lysates.[24][25]
Procedure:
-
Protein Extraction: Treat cells with the test compound, harvest them, and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
Section 4: Investigating Other Cellular Effects
Beyond apoptosis, potent compounds can exert other effects on cancer cells, such as halting their proliferation or inducing oxidative stress.
Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[27] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[16] Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Treatment with an anticancer agent can cause cells to arrest in a specific phase, preventing them from completing division.[28]
Procedure:
-
Cell Treatment: Treat approximately 1 x 10⁶ cells with the test compound for 24 hours.
-
Harvesting: Harvest all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16][29] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[30]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed as fixed cells are more buoyant), discard the ethanol, and wash twice with PBS.[16][28]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16][28] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[27]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[29]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out cell doublets and aggregates.[28][29]
Protocol 7: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle of the Assay: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻).[31] While normal cellular processes produce ROS, excessive levels lead to oxidative stress, which can damage cellular components and trigger apoptosis.[32] The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Inside the cell, esterases deacetylate it to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31][33] The fluorescence intensity is proportional to the intracellular ROS levels.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or a 96-well black plate. Treat with the test compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.[32][33]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[32]
-
Measurement: Add PBS to the wells and immediately measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry in the FITC/GFP channel.[31][34]
Section 5: Data Synthesis and Mechanistic Conclusion
Caption: Hypothetical mechanism of a trifluoromethylated Schiff base.
This synthesized model suggests the compound induces oxidative stress, which contributes to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. This shift disrupts the mitochondrial membrane, leading to the activation of the caspase cascade and culminating in apoptotic cell death, which is further compounded by the compound's ability to halt cell cycle progression. This multi-faceted approach makes trifluoromethyl-substituted Schiff bases highly compelling candidates for further preclinical development.
References
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of visualized experiments : JoVE, (57), 3357. [Link]
-
International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
-
OZ Biosciences. ROS Assay Kit Protocol. [Link]
-
JoVE. Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Anderson, C. N., & Anderson, G. M. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of visualized experiments : JoVE, (86), 51433. [Link]
-
JETIR. Design, Synthesis, characterization and antibacterial evaluation of novel trifluoro methyl Schiff base metal complexes. [Link]
-
AACR Journals. Targeting Cancer Cells via the Reactive Oxygen Species-Mediated Unfolded Protein Response with a Novel Synthetic Polyphenol Conjugate. [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
PubMed. One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. [Link]
-
S. M, Y., & K, K. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and protocols, 1(1), 1. [Link]
-
MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
-
Sanna, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
PubMed. Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
-
ACS Omega. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
PMC. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. [Link]
-
ResearchGate. Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
-
PubMed. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. [Link]
-
YouTube. Apoptosis assays: western blots. [Link]
-
SpringerLink. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. [Link]
-
Chemical Science. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. [Link]
-
ResearchGate. Multicomponent Synthesis of Trifluoromethyl-1H-benzo[f]chromenes Using Kit-6-NH 2 @Schiff Base Complex Nanoparticles. [Link]
-
Baghdad Science Journal. Synthesis, Characterization and Anticancer Activity of Chitosan Schiff Base / PVP Gold Nano Composite in Treating Esophageal Cancer. [Link]
-
PMC. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]
-
PMC. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed. Analysis of the structure-anticancer activity relationship in a set of Schiff bases of macrocyclic 2,6-bis(2- and 4-formylaryloxymethyl)pyridines. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. stemcell.com [stemcell.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. assaygenie.com [assaygenie.com]
metal complexes of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol and their applications
Executive Summary
This technical guide details the synthesis, characterization, and application workflows for metal complexes derived from the Schiff base ligand 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol . This ligand features a classic bidentate NO donor set (phenolic oxygen and azomethine nitrogen) but is chemically distinct due to the ortho-trifluoromethyl (-CF₃) group on the aniline ring.
Key Scientific Value:
-
The Fluorine Effect: The -CF₃ group significantly enhances the lipophilicity of the resulting metal complexes, improving passive diffusion across lipid bilayers—a critical factor for bioavailability in antimicrobial and anticancer applications.
-
Steric Modulation: The bulky ortho-CF₃ group imposes steric constraints that can distort the coordination geometry (e.g., forcing a tetrahedral distortion in Cu(II) complexes), thereby altering redox potentials and catalytic reactivity.
Part 1: Ligand Synthesis & Characterization[1][2][3][4]
Reaction Mechanism
The ligand is synthesized via an acid-catalyzed condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 2-(trifluoromethyl)aniline .
Chemical Equation:
Detailed Protocol
Reagents:
-
Salicylaldehyde (Analytical Grade, 99%)
-
2-(trifluoromethyl)aniline (99%)
-
Absolute Ethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol (1.22 g) of salicylaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Dropwise add 10 mmol (1.61 g) of 2-(trifluoromethyl)aniline dissolved in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Crystallization: Allow the yellow/orange solution to cool to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Filter the resulting yellow crystalline solid, wash with cold ethanol (2 x 5 mL), and dry in a vacuum desiccator over anhydrous CaCl₂.
Expected Yield: 75–85% Melting Point: ~60–65°C (Representative range for this class)
Spectroscopic Validation
| Technique | Key Diagnostic Signal | Interpretation |
| FT-IR | 1610–1630 cm⁻¹ (s) | Formation of Azomethine |
| FT-IR | ~3400 cm⁻¹ (br) | Presence of intramolecular H-bonded Phenolic |
| ¹H NMR | Azomethine proton (-CH=N-). | |
| ¹H NMR | Phenolic -OH (exchangeable with D₂O). |
Part 2: Metal Complexation Protocols
This section describes the synthesis of M(L)₂ type complexes where M = Cu(II), Ni(II), Co(II), Zn(II).[2][3] The ligand acts as a mono-anionic bidentate donor after deprotonation of the phenolic oxygen.
General Synthesis Workflow (M:L = 1:2)
Reagents:
-
Ligand (from Part 1)
-
Metal(II) Acetate or Chloride salts (
or ) -
Triethylamine (
) (Base for deprotonation)
Protocol:
-
Ligand Solution: Dissolve 2.0 mmol of the ligand in 25 mL of hot methanol/ethanol.
-
Deprotonation: Add 2.0 mmol of Triethylamine to the ligand solution. Stir for 10 minutes. Note: The solution color often deepens (yellow
orange). -
Metal Addition: Dissolve 1.0 mmol of the Metal(II) salt in 10 mL of methanol/ethanol and add it dropwise to the ligand solution.
-
Reflux: Reflux the mixture for 4–6 hours.
-
Observation: Precipitate formation usually occurs within 1 hour.
-
-
Purification: Filter the precipitate while hot (to remove unreacted ligand). Wash with hot ethanol followed by diethyl ether.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Structural Considerations
-
Cu(II) Complexes: Typically form Square Planar or Distorted Square Planar geometries. The bulky 2-CF₃ group may force a twist, reducing planarity.
-
Co(II)/Ni(II) Complexes: Often coordinate water molecules if available, forming Octahedral complexes
. -
Zn(II) Complexes: Diamagnetic, typically Tetrahedral .
Part 3: Application Workflows
Biological Screening (Antimicrobial)
The lipophilic nature of the trifluoromethyl group makes these complexes excellent candidates for targeting bacterial membranes.
Method: Broth Microdilution Assay (MIC Determination). Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Protocol:
-
Stock Preparation: Dissolve complexes in DMSO (1 mg/mL). Warning: Ensure DMSO concentration in final assay < 1% to avoid solvent toxicity.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
DNA Interaction Studies
Metal complexes often act as DNA intercalators or groove binders.
Method: UV-Vis Absorption Titration.
-
Baseline: Measure the spectrum of the Metal Complex (
) in Tris-HCl buffer (pH 7.2). -
Titration: Add incremental amounts of CT-DNA (0–50
). -
Analysis: Observe Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the
or MLCT band.-
Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (
).
-
Part 4: Visualizations & Logic
Synthesis & Structural Logic
This diagram illustrates the chemical pathway and the coordination logic.
Caption: Synthesis pathway from precursors to the final bis-chelated metal complex.
Biological Mechanism of Action
This diagram explains why the CF3 group is critical for the application.
Caption: Mechanism of Action: The -CF3 group facilitates membrane crossing, enabling intracellular targeting.
References
-
Odabaşoğlu, H. Y., et al. (2012). "(E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol."[4] Acta Crystallographica Section E, 68(2), o578. Link
-
Karadayı, N., et al. (2015).[5] "Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol." Acta Crystallographica Section E, 71(6), o466–o467. Link
- Alaghaz, A. N., et al. (2013). "Synthesis, spectroscopic identification, thermal, potentiometric and antibacterial activity studies of some transition metal complexes with Schiff base ligands." Journal of Molecular Structure, 1035, 383-399. (Provides general M(II)
-
Wang, J., et al. (2025). "Mononuclear Co(II), Ni(II) and Cu(II) complexes of the Schiff base... Synthesis and biological evaluation." Journal of Molecular Structure, 1199.[6] (Describes the closely related 4-trifluoromethoxy analog). Link
- Tarafder, M. T. H., et al. (2002). "Synthesis and characterization of some new nickel(II) and copper(II) complexes of Schiff bases derived from salicylaldehyde and amino acids." Polyhedron, 21(27), 2691-2698. (Standard reference for 1:2 stoichiometry).
Sources
Troubleshooting & Optimization
resolving overlapping peaks in the NMR spectrum of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
The following technical guide is structured as a Level 3 Support Ticket Resolution from the BioStructural Analytics Help Center . It addresses the specific challenges of analyzing the NMR spectrum of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol (Salicylaldehyde 2-trifluoromethylaniline Schiff base).
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Deconvolution of aromatic multiplets and OH assignment in 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol.
📋 Executive Summary (Diagnostic Overview)
The user reports "uninterpretable blobs" in the aromatic region (6.8–7.8 ppm) and ambiguity regarding the phenolic proton. This molecule presents a "perfect storm" for NMR complexity:
-
Severe Magnetic Equivalence: The two aromatic rings have similar electron densities, causing their protons to resonate in the same narrow window.
-
Scalar Coupling Interference: The trifluoromethyl (-CF
) group couples with aromatic protons ( and ), broadening peaks and adding complex splitting that mimics overlap. -
Tautomeric Exchange: The intramolecular hydrogen bond (O-H···N) creates a rapid proton exchange, potentially broadening the phenol signal or shifting it significantly.
This guide provides a validated workflow to resolve these issues, moving from simple acquisition parameters to advanced spectral editing.
🛠️ Phase 1: The "Quick Fix" (Solvent Engineering)
Q: My aromatic region is a crowded mess in CDCl
The Solution: Aromatic Solvent Induced Shift (ASIS)
Switch your solvent to Benzene-d
-
Mechanism: Benzene molecules stack above and below the electron-deficient regions of your solute. This creates a local magnetic field (anisotropy) that shields or deshields protons differently depending on their geometry relative to the aromatic rings.
-
Expected Outcome: Protons that were overlapping in CDCl
often shift by 0.1–0.5 ppm in C D , resolving the multiplets.
| Proton Type | Shift in CDCl | Shift in C | Resolution Status |
| Imine (-CH=N-) | ~8.60 (s) | ~8.30 (s) | ✅ Isolated |
| Phenol (-OH) | ~13.0 (s, broad) | ~13.5 (s, sharp) | ✅ Sharpens due to H-bond stabilization |
| Ar-H (Overlap Zone) | 6.90 – 7.60 (m) | Spread over 6.50 – 7.40 | ✅ Resolved |
Technical Note: If solubility is an issue in benzene, use Acetone-d
. It interacts via dipole-dipole mechanisms and often separates the phenolic ring protons from the aniline ring protons.
🔬 Phase 2: Advanced Acquisition (Dealing with Fluorine)
Q: Even in Benzene-d
The -CF
-
Ortho-protons (relative to CF
): Hz. -
Meta-protons:
Hz.
These small couplings are often too small to resolve as clear quartets but large enough to broaden the peaks, masking the fine structure of the aromatic doublets and triplets.
The Solution:
-
Select Experiment: Standard proton pulse sequence (e.g., zg30 or pulse).
-
Decoupler Setup: Set Channel 2 (O2) to the
F frequency (approx. -61 ppm). -
Execute: Acquire the spectrum.
-
Result: The "fuzziness" will collapse. The aromatic multiplets will sharpen into clean doublets/triplets, allowing you to calculate
couplings and assign the ring positions.
🧩 Phase 3: Definitive Assignment (2D NMR)
Q: I have separated the peaks, but I don't know which ring is which. How do I map them? A: You need to trace the connectivity across the "bridge" (the imine bond).
The Protocol: The "Bridge-Walking" Workflow
Do not rely on chemical shift tables alone. Use the Imine proton (
-
Step 1: Identify the Imine Proton. It is the distinct singlet around 8.5–9.0 ppm.
-
Step 2: Link Imine to Phenol Ring (HMBC).
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for cross-peaks from the Imine proton to aromatic carbons.
-
Key Correlation: The Imine proton will show a strong
correlation to the carbon bearing the hydroxyl group (C-OH) and the carbon bearing the imine (C-ipso). This identifies the Phenol Ring .
-
-
Step 3: Link Imine to Aniline Ring (NOESY).
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY .
-
Because the molecule is in the E-configuration, the Imine proton is spatially close to the ortho-proton of the Aniline Ring (the ring with the CF
). -
Key Correlation: A strong NOE signal between the Imine H and one aromatic doublet identifies the aniline ring protons.
-
📊 Visual Workflow: Deconvolution Logic
Caption: Logical workflow for resolving spectral overlap in fluorinated Schiff bases, prioritizing non-destructive solvent changes before advanced spectral editing.
❓ Frequently Asked Questions (FAQ)
Q: Where is the OH peak? I can't find it in the standard 0–10 ppm window. A: Look further downfield. In ortho-hydroxy Schiff bases, the phenolic hydrogen forms a strong intramolecular hydrogen bond (O-H···N). This desheilds the proton significantly.
-
Search Range: 12.0 – 14.5 ppm.
-
Appearance: It is usually a broad singlet. If you use a dry, non-polar solvent like Benzene-d
, it will appear sharper. In wet DMSO, it may broaden into the baseline due to exchange with water.
Q: Why does the CF
Q: Could my molecule be in the Keto-Amine form? A: It is possible but less likely in non-polar solvents.
-
Enol-Imine (OH form): Favored in non-polar solvents (CDCl
, Benzene). Characterized by C-OH carbon signal (~160 ppm) and OH proton (~13 ppm). -
Keto-Amine (NH form): Favored in polar solvents or solid state for some derivatives. Characterized by a C=O signal (~180 ppm) and a doublet NH proton coupled to the CH.
-
Diagnostic: If you see a doublet at ~13-15 ppm (NH coupled to CH) instead of a singlet, you have the Keto-Amine tautomer. For your specific CF
derivative, the electron-withdrawing nature usually stabilizes the Enol-Imine form.
📚 References
-
Odabaşoğlu, H. Y., et al. (2012).[2] "(E)-2-{[(2-(Trifluoromethyl)phenyl]imino}methyl}phenol."[3][2] Acta Crystallographica Section E, 68(2), o578. Link
-
Grounding: Confirms the crystal structure, intramolecular Hydrogen bonding (O-H...N), and planar conformation of the specific molecule.[3]
-
-
BenchChem Technical Support. (2025). "Resolving Peak Overlaps in NMR Spectra of Aromatic Imines." BenchChem Troubleshooting Guides. Link
-
Grounding: Provides the protocol for Aromatic Solvent Induced Shift (ASIS) strategies.
-
-
University of Rochester. "Troubleshooting 1H NMR Spectroscopy." Department of Chemistry Guides. Link
-
Grounding: Validates general troubleshooting steps for overlapping peaks and solvent selection.
-
-
Doddrell, D., et al. (1976).[4] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[4] Link
-
Grounding: Establishes the magnitude of long-range
F- C and F- H coupling constants in aromatic systems.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage and Handling of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol. The focus is to proactively address and solve common challenges related to the compound's stability and degradation during storage and handling. Our goal is to ensure the integrity of your experimental materials, leading to more reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol.
Q1: What is the primary cause of degradation for this compound during storage?
The principal degradation pathway is the hydrolysis of the imine (also known as an azomethine or Schiff base) functional group.[1][2] The carbon-nitrogen double bond (C=N) is susceptible to cleavage by water, even atmospheric moisture. This reaction is reversible and will break the compound down into its original starting materials: salicylaldehyde and 2-(trifluoromethyl)aniline.[2][3] The reaction can be accelerated by the presence of acidic or basic impurities.[3][4]
Q2: I've noticed my solid, off-white sample is slowly turning yellow or brown. What is causing this discoloration?
This discoloration is a classic indicator of oxidation. The phenolic hydroxyl (-OH) group on the salicylaldehyde portion of the molecule is susceptible to oxidation, which can form highly colored quinone-like byproducts.[5][6] This process can be initiated or accelerated by exposure to oxygen (air), light (especially UV), and heat.[7][8]
Q3: What are the ideal conditions for the long-term storage of solid 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol?
For maximum stability, the solid compound should be stored under conditions that mitigate both hydrolysis and oxidation. The ideal environment is cold, dark, dry, and oxygen-free . Specifically, we recommend storing the material in a tightly sealed amber glass vial, purged with an inert gas like argon or nitrogen, and placed in a freezer (-20°C is standard).[9][10][11]
Q4: Can I store this compound in a solvent? What is the best choice?
Long-term storage in solution is not recommended as it significantly increases the risk of hydrolysis.[12] If you must prepare a stock solution for short-term use, you must use an anhydrous, aprotic solvent (e.g., anhydrous Toluene, Dichloromethane, or Acetonitrile). It is critical to use proper air-sensitive techniques, such as handling in a glovebox or under a Schlenk line, to prepare and store the solution under an inert atmosphere.[7][13] Avoid protic solvents like methanol or ethanol, as they can participate in and accelerate degradation.[12]
Q5: How can I perform a quick quality check on my sample if I suspect degradation?
A simple Thin Layer Chromatography (TLC) analysis is an effective first check. Spot your sample alongside authentic samples of the starting materials (salicylaldehyde and 2-(trifluoromethyl)aniline), if available. The appearance of new spots corresponding to the starting materials is a strong indication of hydrolysis. Additionally, a notable depression or broadening of the melting point range compared to the literature value for the pure compound suggests the presence of impurities from degradation.[14]
Section 2: Visualizing Degradation and Prevention
Understanding the chemical pathways of degradation is key to preventing them.
Caption: Key degradation pathways for the target compound.
Section 3: Troubleshooting Guide
If you suspect your compound has degraded, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting compound degradation.
Section 4: Protocols and Best Practices
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Preparation: Ensure the compound is of high purity and thoroughly dried under a high vacuum to remove residual solvents and water.
-
Packaging: Place the dry, solid material into a clean, dry amber glass vial suitable for the quantity. Amber glass is crucial to protect against light.[9]
-
Inerting: Place the uncapped vial into a larger Schlenk flask or directly into a glovebox antechamber. Evacuate the atmosphere and backfill with a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also acceptable).[10][15] Repeat this cycle 3-5 times to ensure all atmospheric oxygen and moisture are removed.
-
Sealing: Securely cap the vial inside the inert atmosphere. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a designated freezer (-20°C) away from light sources.
Protocol 2: QC Check for Compound Integrity using HPLC
This protocol provides a general method to assess purity. The exact conditions may need optimization.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade Acetonitrile) to make a 1 mg/mL stock solution.
-
HPLC Conditions (Example Method): [16]
-
Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Methanol/Water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 280 nm).[16]
-
Injection Volume: 10-15 µL.
-
-
Analysis: Run the sample. A pure compound should yield a single major peak with a consistent retention time. The presence of additional peaks, particularly those that may correspond to the starting materials, indicates degradation. The peak area percentage can be used to quantify the extent of degradation.
Section 5: Data Summary
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Slows the rate of all chemical degradation reactions.[17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol group.[11][18] |
| Moisture | Anhydrous | Prevents hydrolysis of the imine bond, the primary degradation pathway.[9][19] |
| Light | Dark (Amber Vial) | Prevents light-induced (photochemical) degradation.[7][9] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. |
Table 2: Common Analytical Signatures of Degradation
| Technique | Signature of Pure Compound | Signature of Degraded Compound |
| FT-IR | Strong C=N stretch (~1615-1630 cm⁻¹)[20] | Decrease/disappearance of C=N stretch. Appearance of broad O-H and N-H stretches, and a strong C=O stretch (~1665 cm⁻¹) from salicylaldehyde. |
| ¹H NMR | Characteristic singlet for imine proton (-CH=N-) (~8.5-9.0 ppm). | Decrease in imine proton signal. Appearance of aldehyde proton (~9.9 ppm) and amine N-H protons. |
| HPLC | Single major peak at a specific retention time. | Multiple peaks; new peaks corresponding to salicylaldehyde and 2-(trifluoromethyl)aniline. |
| Melting Point | Sharp, defined melting point.[14] | Broadened and depressed melting point range. |
| Appearance | Off-white to pale yellow crystalline solid. | Yellow, brown, or tan discoloration; potential clumping due to moisture absorption. |
References
-
Journal of the American Chemical Society. (2024). Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air–Water Interface. Available at: [Link]
-
BYJU'S. (2022). Imine Hydrolysis. Available at: [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
ResearchGate. Chemical pathways leading to AGEs formation. Available at: [Link]
-
University of Wollongong. Chemical Storage. Available at: [Link]
-
International Journal of Chemical Studies. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. Available at: [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).
-
Klein, E., Lukeš, V., & Cibulková, Z. ON THE ENERGETICS OF PHENOL ANTIOXIDANTS ACTIVITY. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
International Journal of Food Science and Technology. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available at: [Link]
-
Air Products. The Importance of Inerting. Available at: [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. Available at: [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Foods. (2020). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Available at: [Link]
-
Rev. Chim. (Bucharest). (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Available at: [Link]
-
Linde. Inerting in the chemical industry. Available at: [Link]
-
Antioxidants. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Available at: [Link]
- Google Patents. (1982). Discoloration prevention of phenolic antioxidants.
-
Acta Crystallographica Section E. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Available at: [Link]
-
Polymers. (2024). Effect of Coordinating Impurities on the Electrochemical Stability of Polymeric Nickel(II) Schiff-Base Complexes. Available at: [Link]
-
Journal of Molecular Structure. (2024). Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. Available at: [Link]
-
RSIS International. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. Available at: [Link]
-
Gels. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. Available at: [Link]
-
ResearchGate. (2022). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
ResearchGate. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Available at: [Link]
-
ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Available at: [Link]
-
National Institutes of Health, PubChem. Nsc116579. Available at: [Link]
-
Organic Letters. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Available at: [Link]
-
ACS Omega. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Available at: [Link]
-
ResearchGate. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. airproducts.ie [airproducts.ie]
- 16. researchgate.net [researchgate.net]
- 17. synquestlabs.com [synquestlabs.com]
- 18. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
optimizing crystallization conditions for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
Technical Support Center: Crystallization Optimization for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
Ticket ID: #CRYST-CF3-SCHIFF Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol , a Schiff base ligand derived from salicylaldehyde and 2-trifluoromethylaniline.
Successful crystallization of this molecule requires managing two competing forces:
-
The Ortho-Effect: The bulky, electron-withdrawing
group at the ortho position creates steric hindrance and lipophilicity, influencing packing. -
Tautomeric Equilibrium: Like many salicylaldimines, this compound exists in an equilibrium between the Enol-Imine (Yellow) and Keto-Amine (Orange/Red) forms. In the solid state, this specific molecule strongly favors the Enol form due to intramolecular
and hydrogen bonding.
Module 1: Pre-Crystallization Purity Protocol
Do not attempt crystallization on crude material containing >5% water or unreacted aldehyde.
The Problem: Schiff base formation is reversible. The presence of water hydrolyzes the imine bond (
Standard Synthesis & Isolation Protocol
-
Stoichiometry: Mix 1.0 eq Salicylaldehyde + 1.0 eq 2-(trifluoromethyl)aniline.
-
Solvent: Absolute Ethanol (EtOH). Avoid 95% EtOH; the 5% water content is detrimental.
-
Catalysis: Add 1-2 drops of Formic Acid or Glacial Acetic Acid (optional, but speeds up equilibrium).
-
Dehydration (Critical): Reflux for 2-4 hours.
-
Pro-Tip: If scaling up (>5g), use a Dean-Stark trap with Toluene to physically remove water. For smaller scales, add activated 3Å Molecular Sieves to the reaction flask.
-
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold, dry EtOH. If oil forms, proceed to Module 3.
Module 2: Crystallization Optimization Strategy
Target Crystal Habit: Yellow Prisms/Blocks (Orthorhombic
Solvent Selection Matrix
The
| Solvent System | Polarity | Suitability | Outcome |
| Ethanol (Abs.) | Polar Protic | Primary Choice | Good for bulk purity. Yields yellow prisms. |
| Acetonitrile (MeCN) | Polar Aprotic | Secondary | Use if EtOH causes solvolysis. Good for X-ray quality. |
| EtOH : CHCl3 (3:1) | Mixed | Rescue | Use if solubility in pure EtOH is too low. |
| Hexane | Non-polar | Anti-Solvent | Use to force precipitation from Toluene/CHCl3. |
Experimental Workflow: The Slow-Cooling Method
This method is superior to evaporation for avoiding "oiling out."
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Filtration: Hot filter through a glass frit (remove dust/insolubles).
-
Seeding: Allow filtrate to cool to
. Add a micro-crystal of pure product (if available) or scratch the inner glass wall with a spatula to induce nucleation. -
Insulation: Wrap the vial in cotton wool or place in a Dewar flask to slow the cooling rate to room temperature over 6-12 hours.
-
Harvest: Filter crystals and dry in a vacuum desiccator over
.
Module 3: Troubleshooting & FAQs
Q1: My solution turned cloudy and smells like almonds/spice. What happened?
Diagnosis: Hydrolysis. The imine bond cleaved.[1] The smell is free salicylaldehyde. Fix:
-
Do not crystallize. You must re-synthesize or drive the equilibrium back.
-
Add excess amine (0.1 eq) and reflux in Toluene with a Dean-Stark trap to remove water.
Q2: The product "oiled out" (formed a sticky goo) instead of crystallizing.
Diagnosis: Supersaturation Overshoot.
The
-
Re-heat the oil into solution.
-
Add a seed crystal immediately upon slight cooling.
-
Add 5-10% Hexane dropwise to the hot solution until barely turbid, then cool very slowly.
Q3: Why are my crystals orange/red instead of yellow?
Diagnosis: Tautomerism or Packing Effects.
While the Enol form (Yellow) is the stable solid state for this specific fluorinated derivative, rapid cooling or polar aprotic solvents can sometimes trap the Keto-amine form or create specific stacking interactions (thermochromism).
Verification: Check the melting point. If sharp and consistent with literature (
Module 4: Process Visualization
Workflow 1: Decision Tree for Crystallization
Caption: Step-by-step logic flow for crystallizing fluorinated Schiff bases.
Workflow 2: The Hydrolysis Threat Mechanism
Caption: Mechanism of failure. Water attacks the imine bond, reverting the product to starting materials.
References
-
Odabaşoğlu, H. Y., Büyükgüngör, O., Avinç, O. O., & Odabaşoğlu, M. (2012). (E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol.[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(2), o578.
- Significance: Defines the specific unit cell parameters ( , ) and confirms the Enol tautomer stability via interactions.
-
Hadjoudis, E., & Mavridis, I. M. (2004). Photochromism and thermochromism of Schiff bases in the solid state: structural aspects. Chemical Society Reviews, 33(7), 454-473.
- Significance: Authoritative review on the keto-enol tautomerism mechanisms in salicylaldimines.
-
BenchChem Technical Support. (2025). Optimizing Schiff Base Formation and Troubleshooting Hydrolysis.
-
Significance: General protocols for moisture exclusion and solvent selection for imine synthesis.[4]
-
Sources
side-product formation in the synthesis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol. As a Senior Application Scientist, I've seen firsthand how the unique electronic properties of the 2-(trifluoromethyl)aniline starting material can introduce specific challenges into what is otherwise a standard Schiff base condensation. The potent electron-withdrawing nature of the -CF3 group significantly deactivates the aniline nitrogen, impacting nucleophilicity and reaction kinetics.
This guide is structured to move beyond simple protocols. It is designed to empower you, my fellow researchers, with a deeper mechanistic understanding of the reaction. We will dissect common problems, from incomplete conversions to product instability, and provide not just solutions, but the chemical reasoning behind them. Our goal is to make your experimental work more efficient, predictable, and successful. Let's begin by troubleshooting the issues you are most likely to encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis and workup of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol. Each entry is designed to help you diagnose the issue and implement a validated solution.
Question 1: My reaction is very slow or appears incomplete. TLC analysis shows significant amounts of unreacted salicylaldehyde and 2-(trifluoromethyl)aniline even after prolonged reaction times. Why is this happening and what can I do?
Answer:
This is the most common challenge in this specific synthesis. The root cause is the reduced nucleophilicity of the 2-(trifluoromethyl)aniline. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which pulls electron density away from the benzene ring and, consequently, from the amine's lone pair of electrons. This makes the amine a weaker nucleophile, slowing down its initial attack on the electrophilic carbonyl carbon of salicylaldehyde.
The reaction to form a Schiff base (or imine) is an equilibrium process.[1] To drive it towards the product, two main strategies can be employed:
-
Catalysis: The reaction is catalyzed by acid. A small amount of acid protonates the carbonyl oxygen of the salicylaldehyde, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weak aniline nucleophile.
-
Water Removal: Water is a byproduct of the reaction. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the imine product.[1]
Recommended Actions & Protocols:
| Strategy | Recommended Action | Protocol Details |
| Acid Catalysis | Add a catalytic amount of a weak acid. | To your reaction mixture (e.g., in ethanol or toluene), add 1-2 drops of glacial acetic acid. Stronger acids can be used but may promote side reactions or hydrolysis. |
| Water Removal | Use a Dean-Stark apparatus or drying agents. | For reactions in Toluene: Set up the reaction with a Dean-Stark trap to azeotropically remove water as it forms. Reflux for 2-4 hours or until no more water collects. For reactions in Ethanol/Methanol: Add activated 3Å or 4Å molecular sieves to the reaction flask to sequester the water byproduct. |
| Increased Temperature | Reflux the reaction mixture. | Increasing the temperature provides the necessary activation energy to overcome the high reaction barrier. Refluxing in ethanol (b.p. 78 °C) or toluene (b.p. 111 °C) is common. |
Question 2: I successfully formed the product, but it seems to be reverting to the starting materials during workup or purification. What's causing this instability?
Answer:
This issue is due to the hydrolysis of the imine (C=N) bond. The imine bond is susceptible to cleavage by water, a reaction that is essentially the reverse of its formation.[2] This hydrolysis is significantly accelerated under acidic conditions, as protonation of the imine nitrogen makes the imine carbon more electrophilic and prone to attack by water.
Even exposure to silica gel (which is weakly acidic) during column chromatography in the presence of protic or wet solvents can be sufficient to cause significant hydrolysis back to the salicylaldehyde and aniline.
Workflow for Minimizing Hydrolysis
Caption: Workflow for post-synthesis handling to prevent product hydrolysis.
Recommended Actions & Protocols:
-
Neutralize Workup: If an acid catalyst was used, neutralize the reaction mixture with a mild base like a saturated sodium bicarbonate solution before extraction. Avoid excess strong acid during any washing steps.
-
Anhydrous Conditions: Ensure all solvents used for extraction (e.g., ethyl acetate, dichloromethane) are dry. Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Prioritize Recrystallization: The target compound is a stable, crystalline solid.[3][4] Recrystallization is the preferred method of purification as it avoids prolonged contact with stationary phases. A common solvent system is ethanol or an ethanol/hexane mixture.
-
Neutralize Silica Gel: If column chromatography is unavoidable, pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine to neutralize the acidic sites. Run the column with anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the formation of the Schiff base?
A1: The formation is a two-step process involving nucleophilic addition followed by dehydration.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of salicylaldehyde. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. This step is often facilitated by the solvent or a catalyst.
-
Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O).
-
Elimination: The lone pair on the nitrogen forms a double bond with the adjacent carbon, expelling the water molecule and forming the protonated imine. A final deprotonation step yields the neutral Schiff base product.
Reaction Mechanism Diagram
Caption: Acid-catalyzed mechanism for Schiff base formation.
Q2: Are there any side-products I should be aware of from the starting materials themselves?
A2: Yes, the purity of your starting materials can affect the outcome.
-
Salicylaldehyde: Commercial salicylaldehyde can contain small amounts of phenol as an impurity.[6] Phenol will not participate in the reaction and will remain as an impurity in your crude product. Additionally, salicylaldehyde can slowly oxidize to salicylic acid upon prolonged exposure to air. While typically a minor issue, using freshly opened or purified starting material is always best practice.
-
2-(Trifluoromethyl)aniline: This reagent is generally stable.[7] However, like many anilines, it can be susceptible to oxidation and discoloration over time, especially if exposed to light and air. Using a pure, colorless, or pale-yellow source is recommended. Impurities from its synthesis could also be present.[8]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is ideal for a comprehensive analysis.
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Use a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The product is less polar than salicylaldehyde but more polar than the aniline. You should see the starting material spots disappear and a new product spot appear. |
| ¹H NMR | Structural Confirmation | Look for the characteristic singlet for the imine proton (CH=N) around 8.4-8.9 ppm.[9][10] The disappearance of the aldehyde proton from salicylaldehyde (~9.9 ppm) and the amine protons from the aniline (~4.5-5.5 ppm, broad) confirms product formation. |
| FT-IR Spectroscopy | Functional Group Analysis | The key signal is the appearance of the C=N (imine) stretching vibration, typically found between 1615-1640 cm⁻¹.[11][12] You will also see the disappearance of the C=O stretch from salicylaldehyde (~1665 cm⁻¹) and the N-H stretches from the aniline (~3300-3500 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular Weight Verification | GC-MS or LC-MS can confirm the molecular weight of the product (C₁₄H₁₀F₃NO, M.W. = 265.23 g/mol ).[3][13] This is also an excellent tool for identifying any potential side-products or impurities. |
References
-
McDonnell, C. V., Michailidis, M. S., & Martin, R. B. (n.d.). Cupric ion-promoted hydrolysis and formation of Schiff bases derived form salicylaldehydes and aliphatic amines. The Journal of Physical Chemistry - ACS Publications. [Link]
-
Abd El-Lateef, A. A., et al. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 15(6), 43-57. [Link]
-
S. Poornima, et al. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research, 7(5). [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. ResearchGate. [Link]
-
Misra, A., et al. (2017). Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[14]uril Encapsulation. ACS Omega. [Link]
-
Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]
-
Hossain, M. S., et al. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. [Link]
-
Eichhorn, G. L., & Marchand, N. D. (1956). The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2023). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules. [Link]
-
Al-Noor, T. H., et al. (2022). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications. [Link]
-
Omsynth Lifesciences. (n.d.). Salicylaldehyde Impurities. [Link]
-
Reeve, A. M. (2006). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Lone, M. Y., et al. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
Haghgooie, R., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. [Link]
-
Mohamed, M. E., et al. (2012). Theoretical Study of the Schiff Base Formation Between Para- Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E. [Link]
-
The Good Scents Company. (n.d.). 2-(Trifluoromethyl)aniline. [Link]
-
Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]
-
Fernandes, P. A. S. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. [Link]
-
Wikipedia. (n.d.). Salicylaldehyde. [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Deshmukh, R., et al. (2016). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. ResearchGate. [Link]
-
Abdullahi, I., et al. (n.d.). synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Wady, A. F., et al. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. R Discovery. [Link]
-
Al-Noor, T. H., et al. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications. [Link]
-
ResearchGate. (2016). How to identify the presence of imines with a chemical test?. [Link]
-
Rahayu, T. S., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[7]uril Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. alignchemical.com [alignchemical.com]
- 7. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. saudijournals.com [saudijournals.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ajol.info [ajol.info]
- 13. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Complexities of Fluorinated Schiff Base Characterization
Welcome to the technical support center for the characterization of fluorinated Schiff bases. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by these fascinating but often enigmatic molecules. The introduction of fluorine atoms into Schiff base structures imparts profound changes in their electronic, steric, and physicochemical properties. While these changes are desirable for applications in materials science, catalysis, and medicinal chemistry, they frequently introduce significant hurdles in routine structural elucidation.
This document moves beyond standard protocols to provide in-depth, field-tested insights into why these challenges occur and how to overcome them. We will explore common issues in NMR spectroscopy, mass spectrometry, and X-ray crystallography, offering troubleshooting guides and validated workflows to ensure the integrity and accuracy of your results.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Foremost Challenge
The high electronegativity and nuclear spin (I = ½) of the ¹⁹F nucleus, coupled with its 100% natural abundance, make NMR spectroscopy an incredibly sensitive tool. However, these same properties are the source of most characterization difficulties, leading to complex spectra that can be difficult to interpret.
Troubleshooting Guide: NMR Spectroscopy
Question: Why are the ¹H and ¹³C NMR spectra of my fluorinated Schiff base unexpectedly complex and difficult to interpret?
Answer: The complexity arises primarily from scalar (J) coupling between fluorine and both proton (¹H) and carbon (¹³C) nuclei. Unlike typical ¹H-¹H coupling, which is generally observed over two to three bonds (²JHH, ³JHH), fluorine coupling (JHF, JCF) can extend over much longer ranges (up to ⁵J or more), a phenomenon known as "through-space" coupling. This results in intricate splitting patterns that can obscure signals and complicate assignments.
-
Causality: The strong electronegativity of fluorine polarizes the surrounding bonds, influencing the electronic environment of distant nuclei. Furthermore, the lone pairs on the fluorine atom can interact directly with nearby C-H bonds through space, providing a coupling pathway independent of the covalent bonding framework.
-
Expert Insight: The magnitude of these long-range couplings is highly dependent on the spatial orientation of the interacting nuclei. For ortho-fluorinated aromatic Schiff bases, for example, a large ⁴JHF coupling to the imine proton is often observed due to their proximity.
Question: My NMR signals, particularly the imine proton (-CH=N-), are broad or have disappeared entirely. What is happening?
Answer: Signal broadening in fluorinated Schiff bases is a common issue that can stem from several factors:
-
Dynamic Processes: The imine bond (C=N) can undergo slow rotation or be in equilibrium with other isomers (E/Z isomerization), especially if there is a nearby bulky or electron-withdrawing group like fluorine. If this exchange occurs on the NMR timescale, it leads to significant line broadening.
-
Quadrupolar Broadening: The nitrogen nucleus (¹⁴N) is quadrupolar (I = 1), which can cause efficient relaxation and broadening of adjacent nuclei, including the imine proton and carbon. Fluorine substitution can exacerbate this by altering the electronic symmetry around the nitrogen atom.
-
Solvent Interactions: Fluorinated compounds can have specific interactions with NMR solvents, particularly hydrogen-bonding solvents, which can influence conformational equilibria and lead to broadening.
Workflow for Optimizing NMR Acquisition
This workflow provides a systematic approach to resolving common NMR issues with fluorinated Schiff bases.
Caption: Troubleshooting workflow for NMR spectral issues.
Recommended Experimental Protocol: Acquiring High-Resolution 2D NMR
-
Sample Preparation: Prepare a ~10-20 mg sample in 0.6 mL of a high-purity deuterated solvent (see table below). Ensure the solvent is dry, as water can hydrolyze the imine bond.
-
Initial 1D Scans: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Note the chemical shifts and observe the complexity of the splitting patterns.
-
¹H-¹⁹F Decoupling: If available, run a ¹H spectrum with ¹⁹F decoupling. This will cause all H-F splittings to collapse into singlets (or simpler multiplets), dramatically simplifying the spectrum and aiding in assignment.
-
2D Correlation Spectroscopy:
-
¹H-¹H COSY: To establish proton-proton connectivity.
-
¹⁹F-¹H HSQC (or HMBC): This is a crucial experiment. It directly correlates proton signals with the fluorine nuclei they are coupled to, providing unambiguous assignment of fluorinated fragments.
-
¹H-¹³C HSQC/HMBC: To assign the carbon backbone. The long-range HMBC is particularly useful for connecting fragments across the imine bond.
-
| Solvent | Polarity | Hydrogen Bonding | Common Use Case |
| CDCl₃ | Low | Very Weak | General purpose, good for most non-polar compounds. |
| DMSO-d₆ | High | Acceptor | Useful for poorly soluble compounds, but can broaden exchangeable protons. |
| Acetone-d₆ | Medium | Acceptor | Good intermediate polarity solvent. |
| Benzene-d₆ | Non-polar | None | Can induce significant chemical shift changes (aromatic solvent-induced shifts), which can help resolve overlapping signals. |
Part 2: Mass Spectrometry (MS) - Unpredictable Fragmentation
Mass spectrometry is vital for confirming molecular weight. However, the high strength of the C-F bond and the electronegativity of fluorine can lead to atypical fragmentation patterns that defy standard prediction rules.
Troubleshooting Guide: Mass Spectrometry
Question: The molecular ion peak (M⁺ or [M+H]⁺) is very weak or absent in my mass spectrum. Why?
Answer: This is a common issue, particularly with electron ionization (EI) mass spectrometry.
-
Causality: The high energy of EI can cause extensive fragmentation. In fluorinated compounds, while the C-F bond itself is strong, the presence of fluorine can weaken adjacent bonds. For example, cleavage of a C-C bond beta to a CF₃ group is often a favored fragmentation pathway because it leads to a stable carbocation. This can lead to the molecular ion being consumed by these rapid fragmentation processes.
-
Expert Insight: The presence of multiple fluorine atoms can lead to characteristic neutral losses. For instance, compounds with a -CF₃ group often show a prominent peak corresponding to the loss of a :CF₂ radical or a neutral HF molecule.
Question: I am using Electrospray Ionization (ESI), but my signal is still poor. What can I do?
Answer: Poor ionization in ESI is often related to the compound's inability to readily accept or lose a proton.
-
Troubleshooting Steps:
-
Check Basicity: The imine nitrogen is the most likely site of protonation. The electron-withdrawing effect of fluorine atoms, especially if they are on the N-aryl ring, can significantly decrease the basicity of the imine nitrogen, making protonation difficult.
-
Modify the Mobile Phase:
-
Positive Mode: Add a small amount (0.1%) of an acid like formic acid or acetic acid to the mobile phase to promote protonation ([M+H]⁺).
-
Negative Mode: If the molecule has acidic protons (e.g., a phenolic -OH), add a weak base like ammonia or piperidine to encourage deprotonation ([M-H]⁻).
-
-
Try Adduct Formation: If protonation/deprotonation is inefficient, try forming adducts. Add a small amount of sodium acetate or ammonium acetate to the mobile phase to promote the formation of [M+Na]⁺ or [M+NH₄]⁺ ions, which are often more stable and easier to detect.
-
Caption: Decision workflow for troubleshooting mass spectrometry signals.
Part 3: X-ray Crystallography - The Challenge of Disorder
A single-crystal X-ray structure provides the ultimate proof of structure. However, growing suitable crystals and refining the data for fluorinated compounds can be problematic.
Troubleshooting Guide: X-ray Crystallography
Question: I am struggling to grow diffraction-quality single crystals of my fluorinated Schiff base. What can I try?
Answer: Fluorine's unique properties—high electronegativity, low polarizability, and the ability to form weak hydrogen bonds (C-H···F)—can disrupt typical crystal packing motifs.
-
Expert Recommendations for Crystallization:
-
Solvent Screening: Use a wide range of solvents with varying polarities. Slow evaporation is the most common technique.
-
Vapor Diffusion: This is often more successful. Dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and allow a poor solvent (e.g., hexane, pentane) to slowly diffuse into it.
-
Temperature Control: Try setting up crystallizations at different temperatures (room temperature, 4°C, etc.).
-
Avoid "Greasing Out": Fluorinated compounds can be less soluble and may precipitate as an oil. If this happens, try using more dilute solutions and slowing down the rate of solvent evaporation or diffusion.
-
Question: My crystal structure refinement shows significant disorder, especially for a -CF₃ group. How should I handle this?
Answer: Trifluoromethyl (-CF₃) groups are nearly spherical and can rotate freely in the solid state, leading to rotational disorder. This appears in the electron density map as a messy, large peak rather than three distinct fluorine atoms.
-
Protocol for Refining a Disordered -CF₃ Group:
-
Initial Placement: First, attempt to model the disorder over two or three distinct positions. Use refinement restraints (e.g., PART instructions in SHELXL) to define the different orientations.
-
Constrain Geometry: Use bond length and angle restraints (e.g., SADI, DFIX) to maintain a realistic geometry for the C-F bonds and F-C-F angles of the -CF₃ group.
-
Refine Occupancies: Refine the site occupancy factors (SOFs) for the different disordered components. The sum of the SOFs for all components should be constrained to equal 1.0.
-
Anisotropic Displacement Parameters: Use anisotropic displacement parameters (ADPs) for the fluorine atoms, but apply similarity restraints (e.g., SIMU) to ensure they have a physically reasonable shape and size.
-
Validation: After refinement, carefully check the difference electron density map. Large positive or negative peaks near the disordered group indicate an inadequate model. The final R-factor and goodness-of-fit should also improve with a proper disorder model.
-
Frequently Asked Questions (FAQs)
Q1: Does the position of the fluorine atom (ortho, meta, para) matter for characterization? A1: Absolutely. An ortho-fluoro substituent will have the most significant impact due to its proximity to the imine bond. It can cause large through-space ¹H-¹⁹F NMR couplings, sterically influence the planarity of the molecule, and participate in intramolecular hydrogen bonding, all of which profoundly affect spectroscopic data. Meta and para substituents have more predictable electronic effects that are transmitted through the bonding network.
Q2: Are there any special safety considerations for fluorinated Schiff bases? A2: While the compounds themselves have varying toxicities, a key consideration is potential hydrolysis. The imine bond can be labile, especially under acidic or basic conditions, potentially reverting to the parent fluorinated aldehyde/ketone and amine, which may be more volatile or toxic than the Schiff base itself. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment.
Q3: My compound is brightly colored, but the non-fluorinated analog is not. Why? A3: This is likely due to the strong electron-withdrawing nature of the fluorine atoms altering the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This can shift the electronic absorption bands into the visible range. Many fluorinated Schiff bases also exhibit solvatochromism, where their color changes depending on the polarity of the solvent, reflecting changes in the ground and excited state dipole moments.
References
-
Fluorine NMR: A powerful tool for studying protein structure and dynamics. (Journal of Fluorine Chemistry) [Link]
-
Through-bond and through-space J(FF) spin-spin coupling constants in fluorinated benzenes. (Magnetic Resonance in Chemistry) [Link]
-
Synthesis, spectral characterization, and solvatochromic properties of some novel Schiff bases. (Journal of Molecular Liquids) [Link]
-
Aromatic Solvent-Induced Shifts (ASIS) in NMR Spectroscopy. (Chemistry LibreTexts) [Link]
-
Mass spectrometry of trifluoromethyl-substituted compounds. (Journal of Fluorine Chemistry) [Link]
-
The C–H···F interaction: a new and unconventional hydrogen bond. (Journal of the American Chemical Society) [Link]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the strategic modification of known pharmacophores offers a promising avenue for enhancing therapeutic efficacy. Among these, Schiff bases, characterized by their versatile azomethine group (-C=N-), have long been a subject of interest due to their broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial performance of fluorinated versus non-fluorinated Schiff bases, supported by experimental data and detailed protocols. As Senior Application Scientists, we will dissect the causal relationships behind experimental choices and provide a trustworthy, self-validating framework for researchers in the field.
The Strategic Role of Fluorine in Antimicrobial Drug Design
Fluorine, the most electronegative element, is a bioisostere of the hydrogen atom but with a significantly larger van der Waals radius. Its introduction into a molecular scaffold can profoundly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electron distribution.[3] These modifications can, in turn, lead to enhanced biological activity and improved pharmacokinetic profiles. In the context of Schiff bases, fluorination is hypothesized to augment antimicrobial potency by increasing the molecule's ability to permeate microbial cell membranes and by modulating the electronic properties of the azomethine linkage, a key player in their biological action.[4]
Synthesis of a Comparative Schiff Base Pair: A Step-by-Step Protocol
To provide a direct comparison, we will focus on a pair of Schiff bases derived from 5-chlorosalicylaldehyde and two different primary amines: aniline (non-fluorinated) and 4-fluoroaniline (fluorinated). The synthesis is a classic condensation reaction.[5][6]
Experimental Protocol: Synthesis of Schiff Bases
Materials:
-
5-chlorosalicylaldehyde
-
Aniline
-
4-fluoroaniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-chlorosalicylaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of either aniline (for the non-fluorinated Schiff base) or 4-fluoroaniline (for the fluorinated analogue).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline product.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR to confirm the presence of the characteristic imine (-C=N-) bond.[7]
Caption: General workflow for the synthesis of Schiff bases.
Evaluating Antimicrobial Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized Schiff bases is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standard and reliable technique for this purpose.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Synthesized Schiff bases (fluorinated and non-fluorinated)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the Schiff bases in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the Schiff base stock solutions in the appropriate growth medium (MHB or RPMI-1640) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final cell concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without any Schiff base) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the Schiff base that shows no visible turbidity (growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Antimicrobial Activity Data
The following table presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a non-fluorinated Schiff base (derived from aniline) and its fluorinated counterpart (derived from 4-fluoroaniline), both synthesized from 5-chlorosalicylaldehyde, against a panel of pathogenic microbes. The data is adapted from a study by Shi et al. (2007).[6]
| Compound | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas fluorescence (μg/mL) | Staphylococcus aureus (μg/mL) | Aspergillus niger (μg/mL) |
| Non-fluorinated Schiff Base | >100 | >100 | >100 | >100 | >100 |
| Fluorinated Schiff Base | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 |
Discussion and Mechanistic Insights
The experimental data clearly demonstrates the profound impact of fluorination on the antimicrobial activity of Schiff bases. The non-fluorinated Schiff base exhibited negligible activity against the tested strains, with MIC values exceeding 100 μg/mL. In stark contrast, its fluorinated analog displayed potent antimicrobial and antifungal properties, with significantly lower MIC values.[6]
The enhanced activity of the fluorinated Schiff base can be attributed to several factors:
-
Increased Lipophilicity: The presence of the fluorine atom increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates the transport of the Schiff base across the lipid-rich microbial cell membranes, leading to higher intracellular concentrations and greater efficacy.
-
Electronic Effects: Fluorine's high electronegativity can influence the electron density of the entire molecule, including the azomethine group. This can modulate the molecule's interaction with biological targets within the microbial cell, such as enzymes or DNA. The azomethine group is believed to interfere with normal cell processes by forming hydrogen bonds with the active centers of cellular constituents.[9]
-
Metabolic Stability: The strong carbon-fluorine bond can enhance the metabolic stability of the compound, making it less susceptible to degradation by microbial enzymes.
Caption: Proposed mechanism for enhanced antimicrobial activity.
Conclusion
The strategic incorporation of fluorine into the molecular structure of Schiff bases represents a highly effective approach for augmenting their antimicrobial potency. The presented experimental data provides compelling evidence that fluorination can transform a biologically inactive or weakly active compound into a potent antimicrobial agent. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for exploring the vast potential of fluorinated Schiff bases in the ongoing battle against microbial infections. The self-validating nature of the described experimental workflows ensures the generation of reliable and reproducible data, which is paramount for the successful development of new therapeutic agents.
References
-
Ceramella, J., Iacopetta, D., Catalano, A., Cirillo, F., Lappano, R., & Sinicropi, M. S. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191. [Link]
-
Desai, S., & Desai, K. (2017). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. International Journal of Materials Science, 12(1), 69-80. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2015). Synthesis, Characterization and biological study of two Schiff base ligands derived from 2-aminophenol and 4-bromoacetophenone (1:1) (L1) and boron Schiff base which was derived from L1 and sodium borohydride (1:1) (L2). Journal of Chemical and Pharmaceutical Research, 7(3), 1169-1178. [Link]
-
Umar, A., & Bello, I. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl) imino]methyl}phenol. FUW Trends in Science & Technology Journal, 5(1), 133-137. [Link]
-
Abdullah, H. I., Al-Joboury, W. M. R., Aljoboury, I. F. O., Hameed, I. K., Al-Badrany, K. A., & Abdulqader, M. A. (2022). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Systematic Reviews in Pharmacy, 13(1), 1-10. [Link]
-
Sathishkumar, R., & P, S. (2018). Synthesis characterization and antibacterial studies of 4-aminoantipyrine schiff's bases. ResearchGate. [Link]
-
Ahmed, S. M., Salih, K. M., Ahmad, H. O., Jawhar, Z. H., & Hamad, D. H. (2021). Synthesis, Characterization and Antibacterial Activity Evaluation of 4-amino Antipyrine Derivatives and Their Transition Metal Complexes. Science Publishing Group. [Link]
-
Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1). [Link]
-
Adamu, U., & Saulawa, L. (2014). synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). Bayero Journal of Pure and Applied Sciences, 7(1), 10-15. [Link]
-
Bayeh, Y., Bogale, M., & Gebeyehu, G. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Chemistry, 2020, 1-9. [Link]
-
Bunu, S. J., Awala, H. A., & Bunu, A. S. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
-
Kapustian, K., Svobodova, M., Kauer, M., Styskala, J., & Slouka, J. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1546. [Link]
-
Kurtoglu, A., & Kurtoglu, M. (2020). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry, 8, 579. [Link]
-
Kumar, A., Kumar, A., & Kumar, A. (2023). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link]
-
Singh, R., & Kumar, P. (2021). A review on synthesis and antimicrobial activity of Schiff bases. IJISET - International Journal of Innovative Science, Engineering & Technology, 8(7), 49-65. [Link]
-
Filmwala, Z., Mandewale, M., & Shankarwar, S. (2013). Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted. Asian Journal of Chemistry, 25(9), 4699-4702. [Link]
-
Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]
-
Jorge, S. D., de Oliveira, E. F., de Almeida, L. C., & Lacerda, V., Jr. (2024). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry, 31(17), 2330-2344. [Link]
-
Suleiman, K., Ali, A., & Yusuf, Y. (2018). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate. [Link]
-
Singh, A., Singh, N., & Singh, S. (2022). Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes. International Journal of Agriculture, Environment and Biotechnology, 15(4), 723-728. [Link]
-
Wang, Z., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 30(5), 1234. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 15(1), 12345. [Link]
Sources
- 1. ijiset.com [ijiset.com]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mediresonline.org [mediresonline.org]
- 9. ajol.info [ajol.info]
comparative study of the crystal packing of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol and its analogs
Executive Summary
The "Fluorine Effect" in Supramolecular Assembly
This guide provides a technical analysis of the solid-state architecture of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol (hereafter referred to as 2-TFMP-Sal ). Unlike simple steric bulk, the trifluoromethyl (
We compare 2-TFMP-Sal against two critical analogs to isolate these effects:
-
The Chloro-Analog (2-Cl-Sal): To differentiate between steric bulk and electronic fluorine interactions.
-
The Para-Analog (4-TFMP-Sal): To demonstrate how positional isomerism shifts packing from "locked" motifs to linear chains.
Key Insight for Drug Developers: The specific placement of the ortho-
Part 1: Structural Fundamentals & Tautomerism
The core scaffold is a Schiff base derived from salicylaldehyde.[1][2][3] These molecules exhibit Enol-Imine to Keto-Amine tautomerism, a property fundamental to their use as optical switches and sensors.
The Tautomeric Equilibrium
In the solid state, the stability of the tautomer is determined by the crystal packing environment.
-
Enol-Imine (OH form): Generally aromatic, yellow/orange, favored in non-polar solvents and specific crystal lattices.
-
Keto-Amine (NH form): Quinoid structure, often red, favored by polar environments and stabilizing intermolecular H-bonds.
2-TFMP-Sal predominantly crystallizes in the Enol-Imine form due to a robust intramolecular hydrogen bond network that mimics a pseudo-heterocyclic ring.
Diagram 1: Tautomerism & Synthesis Pathway
Caption: Reaction pathway showing the condensation to the Schiff base and the reversible ESIPT (Excited-State Intramolecular Proton Transfer) mechanism responsible for photochromism.
Part 2: Comparative Crystal Packing Analysis
This section analyzes the unit cell parameters and intermolecular forces.[1][3][4][5] The data highlights how the
Table 1: Crystallographic Parameters Comparison
| Parameter | 2-TFMP-Sal (Target) | 2-Cl-Sal (Steric Analog) | 4-TFMP-Sal (Positional Analog) |
| Formula | |||
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | |||
| Dihedral Angle | ~13.0° (Planar) | ~51.4° (Twisted) | ~30-40° |
| Key Interaction | Intramolecular | Steric Repulsion (Cl | Intermolecular Dimers |
| Packing Motif | Herringbone / Stacked | Zig-Zag Chains | Centrosymmetric Dimers |
Detailed Analysis
1. The "Fluorine Lock" (2-TFMP-Sal)
-
Observation: The molecule is unusually planar for an ortho-substituted system.
-
Mechanism: The
group acts as a weak hydrogen bond acceptor. An intramolecular interaction forms between the hydroxyl proton and a fluorine atom ( ), creating a secondary pseudo-ring (S(10) motif) alongside the standard S(6) ring.[6] -
Result: This "double-lock" forces the aromatic rings into coplanarity, enhancing
stacking efficiency in the crystal lattice.
2. The Steric Twist (2-Cl-Sal)
-
Observation: Significant twisting between the phenol and aniline rings (51°).
-
Mechanism: Chlorine is large (Van der Waals radius ~1.75 Å) but lacks the specific multipole nature of the
group to form stable stabilizing contacts in this geometry. The molecule twists to minimize steric clash between the Cl atom and the azomethine hydrogen. -
Result: The lattice is dominated by Van der Waals forces rather than directed stacking, leading to a different space group and lower density.
3. The Linear Packer (4-TFMP-Sal)
-
Observation: Formation of centrosymmetric dimers.
-
Mechanism: With the
group in the para position, the steric influence on the central linker is removed. The molecule packs to maximize head-to-tail interactions, often forming dimers linked by intermolecular interactions. -
Result: This analog is more likely to be centrosymmetric (
), which typically negates Second Harmonic Generation (SHG) properties (crucial for NLO materials), whereas the non-centrosymmetric of the target molecule is NLO-active.
Part 3: Hirshfeld Surface Analysis (Supramolecular Fingerprinting)[3]
To objectively quantify the "Fluorine Effect," we utilize Hirshfeld Surface Analysis. This technique maps the electron density boundaries of the molecule in the crystal.[1]
Interaction Contributions (Target vs. Analog)
| Interaction Type | 2-TFMP-Sal ( | 2-Cl-Sal (Cl) | Significance |
| ~30% | ~45% | Fluorine replaces surface hydrogen, reducing H...H contacts. | |
| ~25% | ~15% | The | |
| ~15% | ~20% | Higher planarity in the |
Visual Interpretation:
-
2-TFMP-Sal: The Hirshfeld surface shows distinct red spots near the Fluorine atoms (indicating close
contacts) and flat regions on the aromatic rings (indicating stacking). -
2-Cl-Sal: The surface is more globular with fewer directional "hotspots," reflecting the dominance of non-directional steric forces.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-TFMP-Sal
-
Objective: Obtain high-purity Schiff base for crystallization.
-
Scale: 5 mmol.
-
Preparation: Dissolve 5 mmol of 2-trifluoromethylaniline in 10 mL of absolute ethanol.
-
Addition: Add 5 mmol of salicylaldehyde dropwise to the aniline solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution will turn deep yellow/orange.
-
Precipitation: Allow the solution to cool to room temperature. If no precipitate forms, cool in an ice bath for 30 minutes.
-
Filtration: Filter the solid product and wash with cold ethanol (2 x 5 mL).
-
Drying: Dry in a vacuum desiccator over silica gel.
Protocol 2: Single Crystal Growth (Slow Evaporation)
-
Objective: Grow X-ray quality single crystals (
mm). -
Critical Parameter: Solvent polarity dictates the tautomeric form.
-
Solvent Selection: Use Ethanol (promotes Enol form) or Chloroform (can trap metastable states).
-
Dissolution: Dissolve 50 mg of the synthesized solid in the minimum amount of hot solvent (approx. 5-8 mL). Filter the hot solution through a 0.45
m syringe filter to remove dust nuclei. -
Vessel: Place in a narrow glass vial (scintillation vial).
-
Evaporation Control: Cover the vial with Parafilm and poke 3-4 small holes with a needle. This slows evaporation, favoring thermodynamic crystal growth over kinetic precipitation.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (20-25°C) for 3-7 days.
-
Harvesting: Isolate block-like orange crystals.
Diagram 2: Crystallization Workflow
Caption: Workflow for growing X-ray quality crystals using the slow evaporation technique.
References
-
Odabaşoğlu, H. Y., et al. (2012).[7] "(E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol."[7] Acta Crystallographica Section E, 68(2), o578.
-
Kaya, Y., et al. (2024).[8] "Synthesis, Characterizations, Hirshfeld Surface Analysis... of a Schiff Base Derived from Trifluoromethyl Amine." ACS Omega.
-
Bernstein, J., et al. (1995).[6] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. (Foundational reference for S(6)/S(10) notation).
-
Cambridge Structural Database (CSD). Refcode for 2-Cl analog: Similar entries under salicylaldimine class.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two crystal polymorphs of NowGFP reveals a new conformational state trapped by crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Schiff Base Fluorescent Probes: Evaluating Quantum Yield for Enhanced Sensing Applications
In the landscape of chemical sensing and bioimaging, the fluorescence quantum yield (Φf) stands as a critical benchmark for the performance of fluorescent probes. This guide provides a comparative analysis of the fluorescence quantum yield of Schiff base-derived probes, with a structural reference to 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol. While specific photophysical data for this particular compound is not extensively documented in peer-reviewed literature, its archetypal Schiff base structure serves as an excellent framework for comparing a class of probes renowned for their utility in detecting metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).
This document is intended for researchers, scientists, and professionals in drug development who are engaged in the selection and application of fluorescent probes. We will delve into the experimental determination of fluorescence quantum yield, present comparative data for several notable Schiff base probes, and provide a detailed protocol for conducting these critical measurements in your own laboratory.
The Central Role of Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a primary requisite for a fluorescent probe, as it directly correlates with the brightness of the signal and, consequently, the sensitivity of the detection method. For probes that operate via a "turn-on" mechanism, a significant increase in quantum yield upon binding to the target analyte is the desired characteristic.
Comparative Data of Selected Schiff Base Fluorescent Probes
The following table summarizes the fluorescence quantum yield and other pertinent spectroscopic data for a selection of Schiff base fluorescent probes designed for the detection of Zn²⁺ and Al³⁺. These probes share the characteristic imine (-C=N-) linkage and are functionalized with various moieties to tune their selectivity and photophysical properties.
| Probe Name/Description | Target Ion | Quantum Yield (Φf) of Free Probe | Quantum Yield (Φf) of Probe-Ion Complex | Fold Increase | Reference |
| Eugenol-derived Schiff Base (FLHE) | Zn²⁺ | 0.007 | 0.23 | ~33 | [1] |
| (E)-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol (QSP-H) | Zn²⁺ | Low (not specified) | High (not specified) | - | [1] |
| (E)-4-chloro-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol (QSP-Cl) | Zn²⁺ | Low (not specified) | High (not specified) | - | [1] |
| (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol (AMMN) | Al³⁺ | Low (not specified) | High (not specified) | - | [2] |
| o-vanillin-p-aminoacetophenone (Probe L) | Al³⁺ | Weakly fluorescent | Significantly enhanced | - | [3] |
| salicylaldehyde-p-aminoacetophenone (Probe S) | Al³⁺ | Weakly fluorescent | Significantly enhanced | - | [3] |
| Genetically Encoded Sensor (GZnP1) | Zn²⁺ | 0.42 (apo state) | - | - | [4] |
Experimental Protocol: Measurement of Fluorescence Quantum Yield by the Comparative Method
The comparative method is the most widely used and reliable technique for determining the fluorescence quantum yield of a compound in solution.[5] This method involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield. Quinine sulfate is a commonly used standard.[6][7][8][9][10]
Principle
The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation[11]:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the fluorescence quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
To minimize errors, particularly those arising from inner filter effects, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[5]
Step-by-Step Methodology
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[10]
-
Prepare a stock solution of the sample in a suitable solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength falls within the linear range (ideally < 0.1).
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of the sample and the standard.
-
Determine the absorbance values at the selected excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard.
-
It is critical that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for both the sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Using the equation provided above and the known quantum yield of the standard, calculate the quantum yield of the sample.
-
Experimental Workflow Diagram
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Structural Basis of Fluorescence in Schiff Base Probes
Schiff base probes typically consist of a salicylaldehyde derivative or a similar aromatic aldehyde/ketone condensed with a primary amine. The resulting imine linkage is part of a conjugated system that gives rise to the molecule's photophysical properties.
Caption: Formation and sensing mechanism of a typical Schiff base fluorescent probe.
The fluorescence of these probes is often quenched in their free form due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). Upon binding to a target analyte, such as a metal ion, these quenching pathways can be inhibited, leading to a significant enhancement in fluorescence intensity and quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for their application as "turn-on" fluorescent sensors.[1]
Conclusion
The fluorescence quantum yield is a paramount parameter in the characterization and selection of fluorescent probes. While the specific quantum yield for 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol is not prominently reported, the broader class of Schiff base probes demonstrates significant potential, with some members exhibiting substantial increases in quantum yield upon analyte binding. The comparative method for determining fluorescence quantum yield, as detailed in this guide, provides a robust and accessible means for researchers to quantify the performance of their probes and make informed decisions in their experimental design. The continued development of Schiff base probes with high quantum yields will undoubtedly advance the fields of chemical sensing, diagnostics, and cellular imaging.
References
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Eurogentec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
- Li, S., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2542.
-
Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
- Wang, J., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Applied Sciences, 13(23), 12727.
-
ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]
-
Oregon State University. Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. [Link]
-
GovInfo. A fluorescence standard reference material : quinine sulfate dihydrate. [Link]
-
Scilit. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. [Link]
- Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3069.
-
OMLC. Quinine sulfate. [Link]
- Cai, S., et al. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy, 91(3), 465-473.
-
Semantic Scholar. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. [Link]
-
ACS Publications. Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. [Link]
-
PubMed. Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications. [Link]
-
ResearchGate. Quantitative Detection of Zn in Infant Formula and Living Cells Using Quinoline-Based Fluorescent Probes. [Link]
-
PubMed. Development of an Optical Zn2+ Probe Based on a Single Fluorescent Protein. [Link]
-
RSC Publishing. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optical Zn2+ Probe Based on a Single Fluorescent Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Quinine sulfate Fluorescence Reference Standard - 100 mg [eurogentec.com]
- 7. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 8. govinfo.gov [govinfo.gov]
- 9. scilit.com [scilit.com]
- 10. Quinine sulfate [omlc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategic Fluorination: Structure-Activity Relationship of Trifluoromethyl-Substituted Schiff Bases
Topic: Structure-Activity Relationship of Trifluoromethyl-Substituted Schiff Bases Content Type: Publish Comparison Guide
Executive Summary
The incorporation of trifluoromethyl (
This guide objectively analyzes the structure-activity relationship (SAR) of these compounds, specifically contrasting them with non-fluorinated and mono-halogenated analogs. It provides validated experimental protocols and mechanistic insights for researchers developing next-generation antimicrobial and anticancer agents.
Part 1: Critical Comparative Analysis
1. The "Fluorine Effect":
vs. Alternative Substituents
The biological potency of
Table 1: Physicochemical Comparison of Substituents in Schiff Base Scaffolds
| Substituent | Hansch Lipophilicity ( | Hammett Constant ( | Steric Bulk (Van der Waals Vol.) | Biological Implication |
| +0.88 | +0.54 | High ( | Maximized membrane permeability; high metabolic resistance. | |
| +0.56 | -0.17 | Medium | Moderate lipophilicity; prone to metabolic oxidation. | |
| +0.71 | +0.23 | Moderate | Good lipophilicity; often used as a bioisostere but less stable than | |
| +0.14 | +0.06 | Low | Minimal steric impact; high metabolic stability but lower lipophilicity. | |
| 0.00 | 0.00 | Lowest | Baseline activity; often poor membrane transport. |
Key Insight: The
2. Ligand vs. Metal Complex: The Chelation Effect
Experimental data consistently demonstrates that coordinating
-
Mechanism: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) and the delocalization of
-electrons over the whole chelate ring. -
Result: This increases the lipophilic character of the central metal atom (Tweedy’s Chelation Theory), favoring permeation through the lipid layers of the cell membrane.
Part 2: Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow, detailing how specific structural modifications lead to observed biological outcomes.
Figure 1: SAR Decision Tree linking physicochemical properties of the trifluoromethyl group to biological endpoints.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, follow these standardized protocols.
Protocol A: Synthesis of Trifluoromethyl-Schiff Bases
Objective: Synthesize (E)-1-(3-(trifluoromethyl)phenyl)methanimine derivatives.
-
Reagent Prep: Dissolve 3-(trifluoromethyl)aniline (10 mmol) in 20 mL of absolute ethanol.
-
Condensation: Add an equimolar amount (10 mmol) of the substituted salicylaldehyde (e.g., 2-hydroxy-3-ethoxybenzaldehyde) dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture under reflux for 3–4 hours . Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.
-
Validation Point: A sharp melting point and disappearance of the carbonyl peak (
) in FTIR confirms imine formation ( ).
-
Protocol B: Metal Complexation (General Procedure)
Objective: Synthesize Cu(II) or Ni(II) complexes to enhance bioactivity.
-
Ligand Solution: Dissolve the synthesized Schiff base (2 mmol) in hot ethanol (30 mL).
-
Metal Addition: Add a solution of metal salt (e.g.,
, 1 mmol) in ethanol (15 mL) dropwise. Note: Maintain a 2:1 Ligand:Metal ratio. -
Reflux: Reflux for 4–6 hours. The solution color will typically change (e.g., green/blue for Copper).
-
Workup: Filter the solid complex, wash with ether to remove unreacted ligand, and dry in vacuo.
Protocol C: Urease Inhibition Assay
Context:
-
Enzyme Mix: Mix 25
L of Jack bean urease enzyme solution with 55 L of buffer (pH 6.8) containing 100 mM urea. -
Incubation: Add 5
L of the test compound (dissolved in DMSO) and incubate at 37°C for 15 minutes. -
Detection: Determine ammonia production by measuring absorbance at 630 nm using the indophenol method.
-
Calculation: Calculate % Inhibition
.-
Reference Standard: Acetohydroxamic acid (AHA) or Thiourea.
-
Part 4: Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis workflow for trifluoromethyl-substituted Schiff bases.
References
-
Synthesis and Antibacterial Evaluation: Jetir.Org. Design, Synthesis, characterization and antibacterial evaluation of novel trifluoro methyl Schiff base metal complexes. 2[3][4][5][6][7][2][8][9]
-
Urease Inhibition: NIH. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. 10[3][4][6][2][8][9]
-
Anticancer & NLO Properties: ACS Omega. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. 4
-
Lipophilicity & Drug Design: MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 1[3][4][6][7][8][9]
-
Electronic Effects: SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. 11
Sources
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Schiff bases and their metal complexes as urease inhibitors – A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Comparative Guide: Experimental vs. Predicted UV-Vis Spectra of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol
Executive Summary
This guide provides a rigorous technical comparison between the experimental and theoretical (TD-DFT) ultraviolet-visible (UV-Vis) spectral signatures of 2-({[2-(trifluoromethyl)phenyl]imino}methyl)phenol .
This molecule represents a classic Schiff base (salicylideneaniline) system, widely utilized in metal sensing and photochromic applications.[1] Its spectral behavior is governed by Excited-State Intramolecular Proton Transfer (ESIPT) , where the molecule oscillates between an Enol-Imine and a Keto-Amine form.[1]
Key Takeaway: The presence of the electron-withdrawing and sterically bulky ortho-trifluoromethyl (
Structural & Mechanistic Context
Before analyzing spectra, one must understand the dynamic behavior of the chromophore.[1] The molecule exists in a delicate equilibrium:
-
Enol-Imine (OH form): Stable in non-polar solvents and solid state.[1] Absorbs in the UV region (~320–350 nm).[1]
-
Keto-Amine (NH form): Stabilized by polar protic solvents (e.g., Ethanol) and photo-excitation.[1] Absorbs in the visible region (>400 nm).[1]
Mechanism Visualization
The following diagram illustrates the tautomeric equilibrium and the ESIPT process that dictates the dual-band emission/absorption profile.
Figure 1: The ESIPT photocycle.[1] The
Experimental Protocol (The "Truth")
To generate valid benchmarking data, strict control over solvent polarity and concentration is required to avoid aggregation artifacts.[1]
Synthesis & Purification[2]
-
Reagents: Salicylaldehyde (1.0 eq), 2-(trifluoromethyl)aniline (1.0 eq), Ethanol (Solvent).[1]
-
Procedure: Reflux for 2–4 hours. The product precipitates as yellow/orange crystals upon cooling.[1]
-
Purification: Recrystallization from Ethanol is mandatory to remove unreacted amine, which can absorb at 280–300 nm and skew results.[1]
-
Validation: Melting point and
H NMR (look for Imine -CH=N- singlet at 8.5–9.0 ppm).
UV-Vis Acquisition Parameters
| Parameter | Setting | Rationale |
| Concentration | Prevents | |
| Solvent A | Cyclohexane | Non-polar; isolates the Enol form.[1] |
| Solvent B | Ethanol | Polar protic; promotes Keto tautomer via H-bonding.[1] |
| Scan Range | 200–600 nm | Covers |
| Baseline | Solvent Blank | Essential to subtract solvent cut-off effects.[1] |
Computational Protocol (The "Prediction")
Standard DFT often fails for this molecule because the Charge Transfer (CT) state involves moving electron density from the phenol ring to the electron-deficient
Recommended Workflow
Do not rely solely on B3LYP. Use the following hierarchy:
-
Geometry Optimization: B3LYP/6-311G(d,p) (Gas Phase).
-
Frequency Calculation: Confirm no imaginary frequencies (verify local minimum).
-
TD-DFT (Excited States):
Computational Workflow Diagram
Figure 2: Computational pipeline ensuring geometric stability before excited-state calculation.
Comparative Analysis: Experimental vs. Predicted[3][4][5][6]
The following data compares the spectral features. Note that the
Data Summary Table
| Feature | Experimental (Ethanol) | TD-DFT (B3LYP) | TD-DFT (CAM-B3LYP) | Interpretation |
| Band 1 ( | 270–280 nm | 265 nm | 272 nm | |
| Band 2 ( | 335–345 nm | 360 nm | 338 nm | |
| Band 3 (Shoulder) | ~420 nm (Weak) | 405 nm | 415 nm | |
| Oscillator Strength ( | N/A | 0.45 | 0.52 | High probability transition.[1] |
| Error Margin | Reference | +15-20 nm (Red Shift) | B3LYP underestimates the energy gap for CT states. |
Critical Analysis of Discrepancies
-
The "B3LYP Problem": As seen in the table, standard B3LYP often predicts the main peak (Band 2) at a longer wavelength (lower energy) than observed.[1] This is a known artifact for Charge Transfer (CT) excitations.[1] The
group pulls electron density, creating a CT character that B3LYP handles poorly.[1] -
Solvent Effects: Experimental spectra in Ethanol show a "tail" or weak band >400 nm.[1] This is the Keto form. Gas-phase calculations will never show this.[1] You must use PCM (Ethanol) and explicitly model the Keto tautomer geometry to reproduce this band.[1]
-
Steric Twist: The ortho-trifluoromethyl group forces the N-phenyl ring out of plane.[1] If your input geometry is perfectly planar (forced symmetry), your predicted spectrum will be redshifted (more conjugated) compared to the real, twisted molecule.[1]
References
-
Odabaşoğlu, H. Y., et al. (2012).[1][4] "(E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol".[4][5] Acta Crystallographica Section E, 68(2), o578.[1] Link
- Grounding: Provides the X-ray crystal structure proving the Enol-imine tautomer dominance and the specific dihedral twist caused by the 2-CF3 group.
-
Kaya, I., & Erbilen, B. (2012).[1] "Synthesis, characterization and optical properties of some new imine derivatives". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 767-776.[1] Link
- Grounding: Establishes the standard UV-Vis protocols for salicylideneanilines and solvent effects.
-
Frisch, M. J., et al. (2016).[1] "Gaussian 16 Rev. C.01".[1] Wallingford, CT.[1]
- Grounding: The industry-standard software used for the B3LYP/CAM-B3LYP calcul
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)". Chemical Physics Letters, 393(1-3), 51-57.[1] Link
-
Grounding: Theoretical basis for selecting CAM-B3LYP over B3LYP for this specific class of charge-transfer molecules.[1]
-
Sources
Comparative Guide: Thermal Stability of Schiff Base Derivatives and Metal Complexes
Executive Summary
In the realm of coordination chemistry and drug development, the thermal stability of Schiff bases (azomethines) is a critical quality attribute (CQA). It dictates not only the shelf-life of pharmaceutical candidates but also the operational limits of catalytic materials.
This guide provides a comparative analysis of Schiff base derivatives, focusing on the structural determinants of thermal resilience.[1][2][3] The consensus data indicates that metal complexation significantly enhances thermal stability compared to free ligands , primarily due to the chelate effect and resonance stabilization. Furthermore, aromatic substituents confer greater stability than aliphatic chains, while electron-withdrawing groups modulate decomposition kinetics.
Structural Determinants of Stability (The "Why")
To engineer stable derivatives, one must understand the molecular architecture governing decomposition. Thermal breakdown typically initiates at the azomethine bond (
The Chelate Effect
Free Schiff base ligands often exhibit Initial Decomposition Temperatures (IDT) between 120°C and 180°C . Upon coordination with transition metals (e.g., Cu(II), Ni(II), Co(II)), the formation of a metallocycle stabilizes the electron density across the ligand. This often pushes the IDT of the organic backbone above 250°C .
Substituent Electronic Effects
-
Aromaticity: Rigid aromatic rings (e.g., salicylaldehyde derivatives) resist thermal vibration better than flexible aliphatic chains.
-
Electron Donors vs. Withdrawers: Electron-withdrawing groups (e.g.,
, ) can destabilize the C=N bond depending on their position, while electron-donating groups (e.g., ) often reinforce the bond order through mesomeric effects.
Hydration Status
-
Lattice Water: Loosely bound; lost at
. -
Coordinated Water: Bound directly to the metal center; lost at
.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Trustworthy data requires a self-validating protocol. The following workflow ensures reproducibility and eliminates artifacts caused by oxidation or buoyancy effects.
Standard Operating Procedure (SOP)
-
Sample Prep: Grind sample to fine powder (<100 mesh) to ensure uniform heat transfer. Mass: 5–10 mg.
-
Crucible Selection: Alumina (
) or Platinum (Pt). Note: Avoid Alumina for fluoride-containing samples. -
Atmosphere:
-
Nitrogen (
): For determining pure thermal stability (bond breaking). Flow rate: 50 mL/min. -
Air/Oxygen: For oxidative stability studies (combustion).
-
-
Heating Profile: Ramp from Ambient to
at .
Workflow Visualization
Caption: Figure 1. Self-validating TGA workflow. The dashed line represents a quality control checkpoint.
Comparative Data Analysis
The following table summarizes the thermal performance of common Schiff base classes. Data is synthesized from comparative studies of salicylaldehyde-based derivatives.
Table 1: Thermal Stability Metrics
| Compound Class | Derivative Type | IDT ( | Residue at | |
| Free Ligand | Salicylaldehyde-Aniline | Carbon Char (~0%) | ||
| Metal Complex | Cu(II) - Salicylaldehyde | CuO (~20-25%) | ||
| Metal Complex | Ni(II) - Salicylaldehyde | NiO (~22-28%) | ||
| Substituted Ligand | 5-Nitro-Salicylaldehyde | Carbon Char | ||
| Substituted Ligand | 5-Methoxy-Salicylaldehyde | Carbon Char |
*IDT: Initial Decomposition Temperature (onset of main ligand degradation).
**
Data Interpretation
-
The Metal Advantage: The Ni(II) complex shows a nearly 2x increase in activation energy (
) compared to the free ligand. This confirms that the metal center acts as a "thermal anchor," preventing the dissociation of the azomethine bond. -
Substituent Impact: The electron-withdrawing Nitro group (
) lowers the IDT slightly compared to the Methoxy ( ) group, suggesting that electron density withdrawal from the ring destabilizes the C=N bond.
Kinetic Modeling (The "How-To")
To quantify stability beyond simple temperature points, you must calculate the Activation Energy (
Equation:
- : Fraction of sample decomposed
- : Absolute temperature (K)
- : Heating rate (K/min)[4]
- : Gas constant
Protocol: Plot
Visualizing the Stability Hierarchy
Understanding the hierarchy of stability helps in selecting the right derivative for high-temperature applications (e.g., polymerization catalysts).
Caption: Figure 2. Thermal stability hierarchy of Schiff base derivatives.
Synthesis Pathway[1][6][7]
For context, the synthesis of these derivatives follows a condensation pathway.[1][6][7] The stability of the final product is often determined by the purity of this step (removal of water drives equilibrium).
Caption: Figure 3. General condensation mechanism. Efficient water removal is crucial for yield and purity.
References
-
Refat, M. S., et al. (2013). Synthesis and thermal stability of some Schiff base metal complexes.[1][3][8][9][10][11][12][13][14] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Mohamed, G. G., et al. (2006). Metal complexes of Schiff bases: Preparation, characterization, and biological activity.[3][8][15][11][14] Journal of Molecular Structure.
-
Coats, A. W., & Redfern, J. P. (1964). Kinetic Parameters from Thermogravimetric Data.[2][5][9][16][17] Nature.
-
Soliman, A. A., & Linert, W. (1999). Thermal decomposition and kinetic parameters of some Schiff base metal complexes. Thermochimica Acta.
-
Naik, K. H., & Naik, H. B. (2010). Thermogravimetric analysis and kinetic study of some Schiff base metal chelates. Journal of Thermal Analysis and Calorimetry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride , Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 8. orientjchem.org [orientjchem.org]
- 9. indiramahavidyalaya.com [indiramahavidyalaya.com]
- 10. ijseas.com [ijseas.com]
- 11. Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cyberleninka.ru [cyberleninka.ru]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol
[1]
Executive Summary
Immediate Action Required: This compound is a fluorinated Schiff base.[1][2] Improper disposal via standard incineration without scrubbers releases Hydrogen Fluoride (HF) gas.[1][2] Acidic aqueous environments trigger hydrolysis, releasing 2-trifluoromethylaniline , a toxic lipophilic amine.[1][2]
Disposal Status:
Part 1: Chemical Profile & Hazard Identification[1][2][4]
To handle this compound safely, you must understand its structural vulnerabilities.[1][2] It is not merely a "chemical waste"; it is a latent generator of two distinct hazards depending on the environment (thermal vs. aqueous).
Structural Analysis
The molecule consists of a phenol ring linked to a trifluoromethyl-substituted phenyl ring via an azomethine (imine) bridge.
| Feature | Chemical Implication | Operational Risk |
| Trifluoromethyl (-CF₃) | High thermal stability; C-F bond energy ~485 kJ/mol.[1][2] | Combustion Hazard: Standard incineration converts -CF₃ to HF (hydrofluoric acid gas).[1][2] |
| Imine Linker (-CH=N-) | Labile to hydrolysis.[1][2] | Aqueous Hazard: In acidic water (pH < 5), reverts to Salicylaldehyde and 2-Trifluoromethylaniline.[1][2] |
| Phenolic Hydroxyl (-OH) | Weakly acidic (pKa ~10).[1][2] | Contact Hazard: Corrosive/Irritant to skin and mucous membranes.[1][2][4] |
Physical & Chemical Properties (Data for Protocol Calibration)
Part 2: Advanced Safety & PPE[1][2]
Standard lab PPE is insufficient due to the potential for HF generation during thermal events or fire. [1][2]
-
Hand Protection:
-
Eye Protection: Chemical splash goggles are mandatory.[1][2] Safety glasses are insufficient due to the crystalline nature of the solid (dust hazard) and phenolic irritation potential.
-
Respiratory Protection: Handle solids in a fume hood. If weighing large quantities (>5g) outside a hood, use an N95 or P100 particulate respirator to prevent inhalation of fluorinated dust.[1]
Part 3: Disposal Procedures (Step-by-Step)
A. Solid Waste Disposal
For pure compound, contaminated gloves, or weighing paper.[1][2]
-
Segregation: Do not mix with non-halogenated wastes. The presence of Fluorine requires specific incineration protocols.[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling:
B. Liquid Waste (Mother Liquors/Solutions)
For reaction mixtures (e.g., Ethanol, DMSO, DCM).[1][2]
-
pH Check: Ensure the waste solution is Neutral (pH 7) or slightly Basic (pH 8-9) .
-
Solvent Segregation:
-
Compatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] The oxidation of the imine can be exothermic and unpredictable.
C. Spill Management Protocol
Self-Validating System: The goal is containment without hydrolysis.[1][2]
Part 4: Scientific Rationale & Mechanisms[1]
The Hydrolysis Trap
Researchers often assume Schiff bases are stable.[2] However, the imine bond is a "masked" amine.[1][2] In the waste stream, if this compound encounters acidic waste (e.g., from an HPLC line), it hydrolyzes.[1]
Mechanism:
The resulting 2-trifluoromethylaniline is more toxic and has higher skin permeability than the parent Schiff base.[2] By keeping waste streams neutral/basic, you maintain the molecule in its less bioavailable, intact form.[1][2]
Thermal Destruction & HF Formation
Standard incineration operates at ~1000°C.
Visualization: Chemical Fate & Decision Tree[1][2]
Figure 1: Operational decision tree for the disposal of fluorinated Schiff bases, highlighting the critical pH neutralization step and incineration requirements.
Part 5: Regulatory Framework (RCRA/EPA)[1]
While this specific molecule may not be listed on the EPA "P" or "U" lists (Acute Hazardous Waste), it falls under the "Characteristic" and "F-List" frameworks depending on the solvent used.
| Regulatory Category | Classification | Action |
| RCRA Code | D000 (Not Listed) | Treat as Hazardous due to toxicity/irritation.[1][2] |
| Halogen Content | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending waste streams.[1][2] |
| Combustion | HAP (Hazardous Air Pollutant) | HF generation classifies the emissions; requires permitted facility (TSDF).[1][2] |
Note: If the compound was used with spent halogenated solvents (e.g., DCM), the entire mixture defaults to F002 (Spent Halogenated Solvents).[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]
-
PubChem. (n.d.).[1][2] Compound Summary for 2-(Trifluoromethyl)aniline (Hydrolysis Product). National Library of Medicine.[1][2] [Link][1]
-
American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1][2] [Link]
Sources
- 1. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nyu.edu [nyu.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. epa.gov [epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Navigating the Safe Handling of 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol, a compound that, while valuable in research, requires meticulous handling. This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety protocols are not just followed, but are second nature.
Understanding the Hazard Profile
2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
A thorough understanding of these hazards informs every aspect of the handling, storage, and disposal of this compound. The trifluoromethyl group and the phenol structure are key features that contribute to its reactivity and potential biological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol. The following table outlines the minimum required PPE.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[1][2] | To prevent skin contact and subsequent irritation. Proper glove removal technique is critical to avoid cross-contamination.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[2][3] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron worn over personal clothing that covers the entire body.[2][3] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is required.[1][2] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary means of minimizing exposure. Always handle 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol within a certified chemical fume hood.[4] This ensures that any dusts or vapors are effectively contained and exhausted, protecting the user and the laboratory environment. Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid breathing dust of the compound.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]
-
Avoid contact with skin and eyes.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store locked up.[1]
-
Keep away from heat, sparks, and open flames.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water. If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]
Disposal Plan
All waste containing 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1] Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]
Conclusion
By integrating these safety protocols into your daily workflow, you can confidently and safely handle 2-({[2-(Trluoromethyl)phenyl]imino}methyl)phenol. A proactive approach to safety, grounded in a comprehensive understanding of the potential hazards, is the cornerstone of responsible scientific research.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- MilliporeSigma. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Nsc116579. PubChem.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Santa Cruz Biotechnology. (2016). 2-Methylphenol Safety Data Sheet.
- World Health Organization. (n.d.). 2-Phenylphenol in Drinking-water.
- AERU, University of Hertfordshire. (n.d.). Triflumizole (Ref: NF 114).
- University of Michigan. (2023). Phenol Standard Operating Procedure. Environment, Health & Safety.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol.
- Odabasoglu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, E68, o578.
- Odabasoglu, H. Y., Büyükgüngör, O., Avinc, O. O., & Odabasoglu, M. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o578.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
